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  • Product: 2-(Difluoromethoxy)-6-hydroxybenzoic acid
  • CAS: 1799439-06-7

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Application Workflows for 2-(Difluoromethoxy)-6-hydroxybenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1799439-06-7 Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a premier tactic for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1799439-06-7

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a premier tactic for optimizing metabolic stability, membrane permeability, and target binding affinity[1]. Among fluorinated motifs, the difluoromethoxy ( −OCF2​H ) group has emerged as a highly versatile substituent. 2-(Difluoromethoxy)-6-hydroxybenzoic acid represents a specialized, high-value building block that merges the bidentate chelating capacity of a salicylic acid core with the unique stereoelectronic properties of a difluoromethoxy group.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind this molecule's physicochemical behavior and provide field-proven, self-validating experimental workflows for its characterization.

Core Physicochemical Properties

To establish a baseline for assay development and computational modeling, the foundational quantitative data for 2-(Difluoromethoxy)-6-hydroxybenzoic acid is summarized below. Due to the highly electron-withdrawing nature of its substituents, this compound exhibits a heavily skewed pKa profile compared to standard benzoic acids.

PropertyValue / Predicted MetricMethod / Rationale
Molecular Formula C8​H6​F2​O4​ Exact Mass: 204.02
Molecular Weight 204.13 g/mol -
Topological Polar Surface Area 66.8 ŲCalculated (TPSA)
Hydrogen Bond Donors 2 −OH , −COOH
Hydrogen Bond Acceptors 5 −F (x2), −O− (x3)
Predicted pKa1​ ( −COOH ) 1.5 – 2.0Driven by dual ortho-effects ( −OH and −OCF2​H )
Predicted pKa2​ ( −OH ) 8.0 – 8.5Lowered by electron-withdrawing ring substituents
Predicted LogP (Octanol/Water) 2.8 – 3.2Base salicylic acid (~2.2) + lipophilic −OCF2​H contribution

Structural & Mechanistic Insights

The physicochemical behavior of this compound is not merely the sum of its parts; it is dictated by dynamic intramolecular interactions.

The Salicylic Acid Core & Intramolecular Hydrogen Bonding

The hydroxyl group at position 6 is positioned perfectly to form a stable, 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid. This interaction stabilizes the conjugate base (carboxylate anion), which drastically lowers the pKa of the carboxylic acid to <2.0 . Consequently, at physiological pH (7.4), the molecule exists almost entirely as an anion, which typically restricts passive membrane permeability.

Stereoelectronic Effects of the Difluoromethoxy Group

To counteract the permeability penalty of the ionized carboxylate, the −OCF2​H group at position 2 provides a critical compensatory mechanism. Unlike a static trifluoromethoxy ( −OCF3​ ) group, the difluoromethoxy group possesses unique conformational flexibility. It can interconvert between a highly lipophilic conformation and a polar conformation, effectively acting as an "environmental adaptor" as it moves from aqueous plasma into lipid bilayers[2]. Furthermore, the highly polarized C−H bond of the −OCF2​H group functions as a "lipophilic hydrogen bond donor," enabling novel interactions with target active sites without the massive desolvation penalty associated with classical hydrogen bond donors[3].

StructuralLogic Core 2-(Difluoromethoxy)- 6-hydroxybenzoic acid Sub1 -OCF2H Group (Position 2) Core->Sub1 Sub2 -OH Group (Position 6) Core->Sub2 Sub3 -COOH Group (Position 1) Core->Sub3 Prop1 Lipophilic H-Bond Donor Conformational Adaptability Sub1->Prop1 Prop2 Intramolecular H-Bonding (Salicylic Core) Sub2->Prop2 Sub3->Prop2 Prop3 High Acidity (pKa < 2.0) Enhanced Permeability Prop1->Prop3 Prop2->Prop3

Figure 1. Stereoelectronic logic dictating the physicochemical profile of the compound.

Experimental Workflows & Protocols

Theoretical predictions must be empirically validated. Because 2-(Difluoromethoxy)-6-hydroxybenzoic acid is highly lipophilic in its unionized state and highly acidic, standard aqueous titrations will fail due to precipitation. The following protocols are engineered as self-validating systems to overcome these specific physicochemical hurdles.

Protocol 1: Determination of pKa via Cosolvent Potentiometric Titration

Causality & Rationale: To prevent precipitation of the unionized species at pH<2.0 , a methanol/water cosolvent system is mandatory. We employ the Yashuda-Shedlovsky extrapolation to mathematically remove the cosolvent's dielectric effect and isolate the true aqueous pKa .

  • Sample Preparation: Dissolve the compound in HPLC-grade methanol to create a 2 mM stock solution.

  • Cosolvent Matrix Setup: Prepare a series of aqueous-methanol titration vessels at 20%, 30%, 40%, and 50% MeOH (v/v). Adjust the ionic strength of all solutions to exactly 0.15 M using KCl to mimic physiological osmolarity.

  • Titration Execution: Maintain the system at a strict 25.0±0.1∘C using a water-jacketed vessel. Perform potentiometric titrations using a calibrated micro-glass electrode, titrating with standardized 0.1 M KOH .

  • Data Processing: Calculate the apparent pKa ( psKa ) for each cosolvent ratio using the Gran plot method.

  • Yashuda-Shedlovsky Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant ( 1/ϵ ) for each mixture. The y-intercept of the linear regression yields the extrapolated aqueous pKa .

Protocol 2: Lipophilicity (LogP) Profiling via Shake-Flask LC-MS

Causality & Rationale: UV-Vis spectroscopy is insufficient here because the aqueous phase concentration of the unionized compound at pH 1.0 will be extremely low (due to high partitioning into octanol). LC-MS/MS provides the necessary nanomolar sensitivity and confirms that the −OCF2​H group has not undergone hydrolysis during the assay.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (0.1 M HCl , pH 1.0 to ensure complete unionization) for 24 hours at 25∘C to achieve mutual saturation.

  • Spiking: Dissolve the analyte in the pre-saturated octanol phase to a final concentration of 100 µM.

  • Equilibration: In a silanized glass vial, combine 1 mL of the spiked octanol with 1 mL of the saturated aqueous buffer. Vortex for 3 minutes, then mechanically shake at 25∘C for 1 hour to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3000 x g for 15 minutes. Critical Step: Sample the aqueous phase using a syringe with a long needle, injecting positive pressure to avoid pulling any octanol through the needle tip.

  • Quantification: Analyze both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the [M−H]− transition. Calculate LogP as Log10​([Octanol]/[Aqueous]) .

ExpWorkflow Prep Sample Prep (2 mM in DMSO) Split Assay Allocation Prep->Split pKa Potentiometric Titration (Cosolvent) Split->pKa LogP Shake-Flask (Octanol/Water) Split->LogP UV UV-Vis Spectrophotometry pKa->UV LCMS LC-MS/MS Quantification LogP->LCMS Result Final pKa & LogP Validation LCMS->Result Data Yashuda-Shedlovsky Extrapolation UV->Data Data->Result

Figure 2. Self-validating high-throughput workflow for pKa and LogP determination.

Downstream Applications in Drug Discovery

The integration of 2-(Difluoromethoxy)-6-hydroxybenzoic acid into larger pharmacophores offers distinct advantages for medicinal chemists:

  • Metabolic Shielding: The −OCF2​H group serves as a highly stable bioisostere for methoxy ( −OCH3​ ) groups. It effectively blocks rapid O-demethylation by cytochrome P450 enzymes, significantly extending the in vivo half-life of the parent drug[].

  • Fragment-Based Drug Design (FBDD): The bidentate nature of the salicylic acid moiety makes it an elite fragment for metalloenzyme inhibition (e.g., binding to Zn2+ or Mg2+ in active sites), while the difluoromethoxy group drives binding affinity through targeted hydrophobic and lipophilic hydrogen-bonding interactions.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ResearchGate URL
  • Fluorinated Building Blocks Source: BOC Sciences URL

Sources

Exploratory

2-(Difluoromethoxy)-6-hydroxybenzoic acid 1H and 13C NMR chemical shifts

Structural Elucidation of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid: A Predictive and Analytical Guide to 1 H and 13 C NMR Chemical Shifts Target Audience: Researchers, Analytical Scientists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid: A Predictive and Analytical Guide to 1 H and 13 C NMR Chemical Shifts

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS: 1799439-06-7) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry, particularly in the structural optimization of phosphodiesterase-4 (PDE4) inhibitors [4]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of substituent chemical shift (SCS) additivity, intramolecular hydrogen bonding, and heteronuclear spin-spin coupling.

As an Application Scientist, I approach the structural elucidation of this compound not merely as a list of peaks, but as a dynamic system of interacting nuclear spins. This guide provides a rigorous, causality-driven framework for assigning its 1 H and 13 C NMR spectra, backed by empirical data from analogous difluoromethoxy-containing compounds.

Molecular Anatomy and Spin-System Causality

The molecule consists of a central benzene ring with three distinct functional groups arranged in a 1,2,6-trisubstitution pattern:

  • C1 - Carboxylic Acid (-COOH): Acts as a strong electron-withdrawing group (EWG) via resonance and induction. Due to steric hindrance from the two bulky ortho substituents, the carboxylate plane is twisted relative to the aromatic ring.

  • C6 - Hydroxyl Group (-OH): A strong electron-donating group (EDG) via resonance. It engages in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the C1-COOH group.

  • C2 - Difluoromethoxy Group (-OCF 2​ H): This group introduces a unique heteronuclear spin system. The two 19 F nuclei (spin-1/2, 100% natural abundance) couple strongly with both the geminal proton and the adjacent carbon, creating diagnostic multiplet signatures [2].

1 H NMR Chemical Shifts: Causality and Assignments

The 1 H NMR spectrum of 2-(Difluoromethoxy)-6-hydroxybenzoic acid is defined by three distinct regions: the exchangeable protons, the aromatic AMX spin system, and the fluorinated aliphatic proton.

  • The Exchangeable Protons (-OH and -COOH): When acquired in a polar aprotic solvent like DMSO-d 6​ , chemical exchange is slowed. The -OH proton is heavily deshielded (~10.5–11.2 ppm) due to the rigid intramolecular hydrogen bond with the carboxylate group, which draws electron density away from the proton. The -COOH proton appears as a broad singlet in the extreme downfield region (>13.0 ppm).

  • The -OCF 2​ H Triplet: The proton on the difluoromethoxy group is split into a characteristic triplet by the two geminal fluorine atoms. The coupling constant ( 2JHF​ ) is exceptionally large, typically measuring between 73.0 and 75.0 Hz [3].

  • The Aromatic Protons (H-3, H-4, H-5): The H-4 proton is meta to both the -OH and -OCF 2​ H groups, meaning it does not benefit from their resonance-donating shielding effects. Consequently, H-4 is the most downfield aromatic proton, appearing as a triplet (due to ortho-coupling with H-3 and H-5). H-3 and H-5 are shielded by the ortho-oxygen atoms and appear as doublets further upfield.

Table 1: Predicted 1 H NMR Data (in DMSO-d 6​ , 400 MHz)
PositionPredicted Shift (ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Notes
-COOH 13.00 – 13.80Broad Singlet (br s)N/AHighly deshielded due to acidity; broadened by exchange.
-OH (C6) 10.50 – 11.20Singlet (s)N/ADeshielded by intramolecular H-bonding with the carbonyl.
H-4 7.40 – 7.60Triplet (t) 3JHH​≈8.2 Meta to both oxygen groups; least shielded aromatic proton.
-OCF 2​ H 6.80 – 7.20Triplet (t) 2JHF​≈74.0 Split by two geminal 19 F nuclei. Diagnostic signature [3].
H-3 6.80 – 7.00Doublet (d) 3JHH​≈8.2 Ortho to the -OCF 2​ H group; shielded by resonance.
H-5 6.70 – 6.90Doublet (d) 3JHH​≈8.2 Ortho to the strongly electron-donating -OH group.

13 C NMR Chemical Shifts: Substituent Effects and Spin-Spin Coupling

The 13 C NMR spectrum is heavily influenced by the electronegativity of the attached heteroatoms and the massive one-bond carbon-fluorine coupling.

  • The -OCF 2​ H Carbon: The carbon of the difluoromethoxy group is strongly deshielded by the two highly electronegative fluorine atoms. More importantly, the 13 C signal is split into a massive triplet by the two 19 F nuclei, with a one-bond coupling constant ( 1JCF​ ) of approximately 256–261 Hz [1][2].

  • Aromatic Quaternary Carbons: C-1, C-2, and C-6 are quaternary carbons. C-2 and C-6 are heavily deshielded (>150 ppm) because they are directly bonded to oxygen atoms. C-1 is shielded relative to a standard benzoic acid due to the ortho-resonance effects of the -OH and -OCF 2​ H groups.

Table 2: Predicted 13 C NMR Data (in DMSO-d 6​ , 100 MHz)
PositionPredicted Shift (ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Notes
-COOH 166.0 – 170.0Singlet (s)N/ACarbonyl carbon; highly deshielded.
C-6 (C-OH) 156.0 – 160.0Singlet (s)N/ADirectly bonded to the hydroxyl oxygen.
C-2 (C-OCF 2​ H) 148.0 – 152.0Singlet (s)Unresolved 3JCF​ Deshielded by the difluoromethoxy oxygen.
C-4 132.0 – 136.0Singlet (s)N/APara to COOH; lacks strong ortho/para shielding.
-OCF 2​ H 115.0 – 118.0Triplet (t) 1JCF​≈258.0 Massive one-bond carbon-fluorine coupling [1].
C-3 114.0 – 118.0Singlet (s)N/AShielded by ortho -OCF 2​ H and para -OH resonance.
C-5 110.0 – 114.0Singlet (s)N/AStrongly shielded by the ortho -OH group.
C-1 (C-COOH) 110.0 – 115.0Singlet (s)N/AIpso carbon; shielded by adjacent ortho-oxygen atoms.

Experimental Methodology: A Self-Validating Acquisition Protocol

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must be designed as a self-validating system. Relying solely on 1D 1 H NMR is insufficient for heavily fluorinated compounds.

Protocol 1: High-Resolution Heteronuclear NMR Acquisition

  • Sample Preparation: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO-d 6​ . Causality: DMSO-d 6​ disrupts intermolecular hydrogen bonding that causes peak broadening in non-polar solvents, while preserving the critical intramolecular H-bond between C6-OH and C1-COOH, ensuring sharp signals for exchangeable protons.

  • Probe Tuning and Matching: Manually tune the NMR probe for 1 H, 13 C, and 19 F frequencies. Causality: Precise tuning maximizes the signal-to-noise ratio (SNR), which is critical for observing the low-sensitivity 13 C triplet split by fluorine.

  • Shimming: Perform gradient shimming (Z0-Z5) on the deuterium lock signal to ensure high magnetic field homogeneity.

  • 1 H Acquisition: Run a standard 1D 1 H pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (d1) of 2 seconds at 298 K.

  • 13 C Acquisition: Run a 1 H-decoupled 13 C pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling). Use 1024 scans and a d1 of 2 seconds to account for the longer T1​ relaxation times of the quaternary carbons (C-1, C-2, C-6).

  • 19 F Cross-Validation (The Self-Validating Step): Acquire a 19 F NMR spectrum (typically yielding a doublet around -80 to -83 ppm). Causality: The J -coupling observed in the 19 F spectrum must mathematically perfectly match the 2JHF​ (74 Hz) observed in the 1 H spectrum, definitively proving the assignment of the difluoromethoxy group without requiring mass spectrometry.

Visualizing the Analytical Workflow

NMR_Workflow Sample 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) TuneShim 2. Probe Tuning & Shimming (Match 1H/13C/19F, Z0-Z5) Sample->TuneShim Acq1H 3. 1H NMR Acquisition (ns=16, d1=2s, 298 K) TuneShim->Acq1H Acq13C 4. 13C{1H} NMR Acquisition (ns=1024, d1=2s, WALTZ-16) TuneShim->Acq13C Acq19F 5. 19F NMR Cross-Validation (Verify 2J_HF & 1J_CF) TuneShim->Acq19F Process 6. Data Processing (Zero-filling, FT, Phase Correct) Acq1H->Process Acq13C->Process Acq19F->Process Analyze 7. Multiplet Analysis & Chemical Shift Assignment Process->Analyze

Fig 1: Self-validating NMR acquisition workflow for fluorinated aromatic compounds.

References

  • Title: A Predictive Guide to the 13C NMR Spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol Source: Benchchem URL
  • Title: Supporting Information Mechanochemical difluoromethylations of ketones Experimental procedures, optimization studies, compound c Source: Beilstein Journals URL
  • Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: MDPI URL
  • Source: PMC (NIH)
Foundational

Crystal Structure and X-ray Diffraction of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid: A Comprehensive Technical Guide

Executive Summary and Structural Rationale In the realm of rational drug design and solid-state chemistry, fluorinated salicylic acid derivatives represent a critical class of building blocks. 2-(Difluoromethoxy)-6-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

In the realm of rational drug design and solid-state chemistry, fluorinated salicylic acid derivatives represent a critical class of building blocks. 2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS: 1799439-06-7) is a highly specialized 2,6-disubstituted aromatic system. The molecule features two competing ortho-substituents flanking a central carboxylic acid: a strongly hydrogen-bonding hydroxyl (-OH) group and a bulky, lipophilic difluoromethoxy (-OCF₂H) group.

Understanding the single-crystal X-ray diffraction (SC-XRD) properties of this molecule is paramount for pharmaceutical scientists. The -OCF₂H group is a privileged bioisostere that modulates lipophilicity and acts as a unique hydrogen bond donor/acceptor [1]. Meanwhile, the 6-OH group dictates the molecular conformation via Resonance-Assisted Hydrogen Bonding (RAHB) [2]. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray data collection, and structural refinement of this complex fluorinated compound, explaining the causality behind each crystallographic decision.

Crystallization Methodology: Overcoming "Oiling Out"

Fluorinated organic molecules often exhibit high solubility in standard organic solvents and have a strong tendency to undergo liquid-liquid phase separation (commonly known as "oiling out") rather than nucleating into ordered crystals. To counteract this, a self-validating vapor diffusion or slow evaporation protocol utilizing a binary solvent system must be employed.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Choose a highly solubilizing, volatile polar solvent (e.g., Methanol) and a higher-boiling, aromatic anti-solvent (e.g., Anisole). The aromatic anti-solvent promotes π-π stacking interactions necessary for crystal lattice formation.

  • Sample Dissolution: Dissolve 20 mg of 2-(Difluoromethoxy)-6-hydroxybenzoic acid in 2.0 mL of Methanol in a clean glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Anti-Solvent Addition: Carefully layer or slowly titrate 4.0 mL of Anisole into the solution.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21G) to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C. The preferential evaporation of methanol will slowly drive the solution to supersaturation, yielding diffraction-quality single crystals (typically colorless prisms or blocks) within 5 to 10 days.

X-Ray Diffraction Data Collection & Processing

The dynamic nature of the -OCF₂H group necessitates rigorous data collection parameters. The low rotational barrier around the C(aryl)–O bond means the terminal fluorine atoms are highly susceptible to thermal motion.

Data Collection Parameters
  • Temperature (Critical): Data must be collected at cryogenic temperatures (100 K ) using an open-flow nitrogen cryostat. Causality: Cooling freezes out the dynamic rotational disorder of the difluoromethoxy group, reducing the thermal ellipsoids of the fluorine atoms and allowing for accurate modeling of the electron density.

  • Radiation Source: Mo Kα ( λ = 0.71073 Å) or Cu Kα ( λ = 1.54184 Å) radiation. Cu Kα is preferred for absolute structure determination if chiral co-formers are present, though Mo Kα is sufficient for this achiral molecule.

  • Integration: Raw frame data is integrated using software such as APEX3/SAINT. Absorption correction must be applied using multi-scan methods (e.g., SADABS) to account for the anisotropic shape of the crystal.

Structure Solution and Refinement Workflow

The structural refinement of fluorinated aromatics requires careful handling of disorder. The workflow relies on the industry-standard software suite: Olex2 as the graphical interface [3] and SHELXL for least-squares refinement[4].

Step-by-Step Refinement Protocol
  • Initial Solution: Solve the structure using Intrinsic Phasing (SHELXT). This will readily locate the heavy atoms (C, O, F).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

  • Modeling -OCF₂H Disorder (The Self-Validating Step):

    • If the thermal ellipsoids of the fluorine atoms appear severely elongated (prolate), static disorder is present.

    • Split the fluorine atoms into two positions (e.g., F1A/F2A and F1B/F2B) using the PART 1 and PART 2 commands.

    • Tie their occupancies to a free variable (e.g., 21.00000 and -21.00000).

    • Causality for Restraints: To prevent the least-squares matrix from collapsing due to overlapping electron density, apply Similarity Restraints (SADI) to the C-F bond lengths and Equivalent Atomic Displacement Parameters (EADP) to the overlapping atomic sites.

  • Hydrogen Atom Placement: Place the carbon-bound hydrogen atoms using a riding model (AFIX 43 or AFIX 137 for the CF₂H proton). The 6-OH and carboxylic acid protons should be located from the difference Fourier map and refined with distance restraints (DFIX 0.84 Å) to ensure chemically sensible hydrogen bonding geometries.

XRD_Workflow A Data Collection (100 K, Cryogenic Cooling) B Data Reduction & Scaling (Multi-scan Absorption) A->B C Structure Solution (SHELXT / Intrinsic Phasing) B->C D Least-Squares Refinement (Olex2 / SHELXL) C->D E Disorder Modeling (PART, SADI, EADP for -OCF2H) D->E E->D Iterate until R1 converges F Validation & CIF Generation (checkCIF / Platon) E->F

Caption: Step-by-step crystallographic refinement workflow for fluorinated small molecules.

Structural Analysis and Molecular Geometry

The crystal structure of 2-(Difluoromethoxy)-6-hydroxybenzoic acid is defined by a complex interplay of strong classical hydrogen bonds and weak electrostatic interactions.

Intramolecular Features: Resonance-Assisted Hydrogen Bonding (RAHB)

The 6-OH group acts as a strong hydrogen bond donor to the carbonyl oxygen of the carboxylic acid. Because the donor and acceptor are connected via the conjugated π -system of the benzene ring, this forms an S(6) RAHB motif [2]. This interaction significantly shortens the O···O distance and locks the carboxylate group into a strict coplanar conformation with the aromatic ring.

Intermolecular Features: The Carboxylic Acid Dimer

As is characteristic of benzoic acids, the molecules pair up via their carboxylic acid groups to form centrosymmetric dimers. This creates a robust R22​(8) hydrogen-bonded ring motif, which serves as the primary structural scaffold of the crystal lattice.

Conformation of the Difluoromethoxy Group

To minimize steric repulsion with the rigid, coplanar carboxylic acid group, the -OCF₂H group is forced out of the aromatic plane. The highly polarized C-H bond of the difluoromethyl group acts as a weak hydrogen bond donor to adjacent oxygen or fluorine atoms, while the fluorine atoms themselves act as weak acceptors, driving the 3D packing of the dimers [1].

HB_Logic Core 2-(Difluoromethoxy)- 6-hydroxybenzoic acid OH 6-OH Group (Strong H-Bond Donor) Core->OH COOH COOH Group (Donor & Acceptor) Core->COOH OCF2H 2-OCF2H Group (Weak Donor/Acceptor) Core->OCF2H RAHB Intramolecular RAHB (S(6) Motif, Coplanar) OH->RAHB COOH->RAHB Dimer Centrosymmetric Dimer (R2,2(8) Motif) COOH->Dimer Weak Intermolecular C-H···F & F···F Contacts OCF2H->Weak

Caption: Logical mapping of intra- and intermolecular non-covalent interactions dictating the crystal lattice.

Quantitative Data Summaries

Table 1: Expected Crystallographic Data for 2-(Difluoromethoxy)-6-hydroxybenzoic acid (Values represent highly probable parameters based on analogous fluorinated salicylic acid systems)

ParameterValueParameterValue
Chemical Formula C₈H₆F₂O₄Volume ( V ) ~850 - 900 ų
Molecular Weight 204.13 g/mol Z , Z′ 4, 1
Crystal System MonoclinicDensity ( ρcalc​ ) ~1.55 g/cm³
Space Group P21​/c Absorption ( μ ) ~0.15 mm⁻¹ (Mo Kα)
Unit Cell Dimensions a≈11.5 Å, b≈11.2 Å, c≈7.0 Å F(000) 416.0
Beta Angle ( β ) ~95°Temperature 100(2) K

Table 2: Key Hydrogen Bond Geometries

Interaction TypeD–H···A Motif d (D–H) (Å) d (H···A) (Å) d (D···A) (Å)Angle (°)
Intramolecular (RAHB) O(6)–H(6)···O(1) [Carbonyl]0.84(2)1.75(2)2.52(1)145(2)
Intermolecular (Dimer) O(2)–H(2)···O(1) [Carbonyl]0.84(2)1.82(2)2.64(1)175(2)
Intermolecular (Weak) C(7)–H(7)···F(1) [Ether]0.982.553.35(1)140

References

  • Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Calculations Source: Chemistry - A European Journal (2014) URL:[Link]

  • The Crystal Structure of Salicylic Acid Source: Acta Crystallographica (1951) URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]

  • A short history of SHELX Source: Acta Crystallographica Section A: Foundations of Crystallography (2008) URL:[Link]

Exploratory

Receptor Binding Affinity of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid: A Mechanistic and Methodological Guide

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is paramount for fine-tuning a drug candidate's physicochemical and pharmacokinetic profile[1]. Among fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is paramount for fine-tuning a drug candidate's physicochemical and pharmacokinetic profile[1]. Among fluorinated building blocks, 2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS 1799439-06-7) represents a highly specialized fragment. With a molecular weight of 204.13 Da, it is an ideal candidate for Fragment-Based Drug Discovery (FBDD) campaigns targeting basic receptor pockets, such as those found in cyclooxygenases (COX), salicylic acid-binding proteins (SABPs), or glyceraldehyde 3-phosphate dehydrogenase (GAPDH)[2].

This whitepaper provides an in-depth mechanistic analysis of how the unique pharmacophore of this compound dictates receptor binding affinity. Furthermore, it outlines self-validating, step-by-step biophysical protocols—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—required to accurately quantify the binding kinetics and thermodynamics of this low-molecular-weight ligand.

Mechanistic Insights: Pharmacophore Profiling and Causality

To evaluate the binding affinity of 2-(Difluoromethoxy)-6-hydroxybenzoic acid, one must first deconstruct its pharmacophore. The binding free energy ( ΔG ) of this fragment is driven by a synergistic combination of electrostatic anchoring, intramolecular stabilization, and dynamic lipophilicity.

The Role of the Salicylic Acid Core

Salicylic acid derivatives are privileged scaffolds known to interact with a multitude of targets in both plant and animal physiology[2].

  • The Carboxylate Group: At physiological pH (7.4), the carboxylic acid is fully deprotonated. This provides a dense region of negative charge, acting as a primary electrostatic anchor to form strong salt bridges with basic amino acid residues (e.g., Arginine or Lysine) within the receptor pocket.

  • The 6-Hydroxyl Group: Positioned ortho to the carboxylate, this hydroxyl group can form a robust intramolecular hydrogen bond with the carboxylate oxygen. This interaction locks the molecule into a planar conformation, reducing the entropic penalty upon receptor binding. Alternatively, in metalloenzymes, the combination of the carboxylate and the hydroxyl group serves as a potent bidentate chelator for divalent cations (e.g., Mg2+ , Zn2+ ).

The Difluoromethoxy (-OCF₂H) Advantage

While the trifluoromethoxy (-OCF₃) group is strictly orthogonal and highly lipophilic, the difluoromethoxy (-OCF₂H) group acts as a "lipophilic hydrogen bond donor"[1]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, enabling the hydrogen atom to form weak but highly specific hydrogen bonds with receptor backbone carbonyls[1]. Furthermore, the -OCF₂H group exhibits dynamic lipophilicity—it can rotate to adjust its conformation based on the polarity of the surrounding microenvironment, optimizing both enthalpy (via H-bonding) and entropy (via desolvation)[3].

G Cmpd 2-(Difluoromethoxy)- 6-hydroxybenzoic acid Carb Carboxylate Group (Electrostatic Anchor) Cmpd->Carb Anchors via Hyd 6-Hydroxyl Group (Conformational Lock) Cmpd->Hyd Stabilizes via DFM Difluoromethoxy (-OCF2H) (Lipophilic H-Bond Donor) Cmpd->DFM Modulates via Rec_Arg Receptor Basic Residue (e.g., Arg/Lys Pocket) Carb->Rec_Arg Salt Bridge Rec_Met Receptor Metal Ion / Intramolecular H-bond Hyd->Rec_Met Chelation Rec_Lip Receptor Backbone Carbonyl / Hydrophobic Cavity DFM->Rec_Lip Desolvation & H-Bond

Caption: Pharmacophore interactions of 2-(Difluoromethoxy)-6-hydroxybenzoic acid with a target receptor.

Experimental Workflows for Binding Affinity Determination

Because CAS 1799439-06-7 is a fragment-sized molecule, its baseline binding affinity ( Kd​ ) to an unoptimized target will likely fall in the high micromolar to low millimolar range ( 10μM−1mM ). Traditional biochemical assays (like fluorescence polarization) often lack the sensitivity required to detect such transient interactions. Therefore, orthogonal biophysical techniques are mandatory.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is the gold standard for determining the association ( kon​ ) and dissociation ( koff​ ) rates of fragments.

Causality Check: Fragments typically have very fast koff​ rates. To accurately capture the binding kinetics, data collection must be performed at high acquisition rates (e.g., 10-40 Hz), and mass transport limitations must be avoided by using low-density receptor immobilization.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Target Immobilization: Immobilize the target receptor (e.g., recombinant COX-2 or GAPDH) via amine coupling. Critical Step: Keep immobilization levels low (target Rmax​≈50−100 RU) to prevent steric hindrance and mass transport artifacts, which are lethal to accurate fragment kinetic fitting.

  • Buffer Formulation: Use PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4).

    • Causality: pH 7.4 ensures the carboxylate of the fragment remains deprotonated for optimal binding.

  • Solvent Correction (Self-Validation): Because the -OCF₂H group increases lipophilicity, the fragment must be dissolved in DMSO[4]. Add exactly 5% DMSO to both the running buffer and the analyte samples. Run a 4.5% to 5.5% DMSO calibration curve before the assay to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject 2-(Difluoromethoxy)-6-hydroxybenzoic acid in a 2-fold dilution series ranging from 10μM to 1mM . Use a high flow rate ( 50μL/min ) to minimize rebinding effects.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model if the kinetics are too fast to resolve the curvature.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

While SPR provides kinetics, ITC provides the thermodynamic signature ( ΔH , −TΔS ) of the binding event. This is crucial to validate whether the -OCF₂H group is successfully forming hydrogen bonds (enthalpy-driven) or merely displacing water from a hydrophobic pocket (entropy-driven).

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target receptor extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: Exact buffer matching between the receptor in the cell and the fragment in the syringe is non-negotiable to prevent massive heat of dilution artifacts.

  • Concentration Setup: Load the target receptor into the sample cell at 20−50μM . Load 2-(Difluoromethoxy)-6-hydroxybenzoic acid into the injection syringe at a 10- to 20-fold higher concentration ( 500μM−1mM ).

  • Titration Execution: Perform 20 injections of 2μL each at 25∘C , with a 120-second spacing between injections to allow the baseline to equilibrate.

  • Control Titration (Self-Validation): Titrate the fragment into the buffer alone. Subtract this background heat of dilution from the raw binding data.

  • Data Fitting: Integrate the area under each injection peak and fit the data to a single-site binding model to extract Kd​ , ΔH , and calculate ΔG and −TΔS .

Quantitative Data Summarization

To guide experimental design, the following table summarizes the expected operational parameters and sensitivities required when evaluating the binding affinity of fluorinated fragments like CAS 1799439-06-7.

Table 1: Comparative Biophysical Modalities for Evaluating CAS 1799439-06-7

TechniquePrimary OutputSensitivity ( Kd​ Range)ThroughputFragment SuitabilityKey Limitation for -OCF₂H Fragments
SPR Kinetics ( kon​ , koff​ ), Affinity ( Kd​ ) 1nM−5mM High (384-well)ExcellentHighly sensitive to DMSO bulk shifts; requires rigorous calibration.
ITC Thermodynamics ( ΔH , ΔS , Kd​ ) 10nM−1mM Low (1-2 per day)ExcellentRequires high concentrations of target protein ( >1 mg per run).
Radioligand Affinity ( IC50​ , Ki​ , Bmax​ ) 1pM−10μM HighPoorCannot easily detect low-affinity ( >10μM ) fragment binding.
NMR (STD) Binding Epitope Mapping 100μM−10mM MediumExcellentDoes not provide precise thermodynamic parameters ( ΔH ).

High-Throughput Screening & Lead Optimization Workflow

Once the baseline affinity of 2-(Difluoromethoxy)-6-hydroxybenzoic acid is established, it serves as a foundation for affinity maturation. The workflow below illustrates the logical progression from primary fragment screening to structure-based lead optimization.

G Prep Fragment Library (CAS 1799439-06-7) SPR Primary Screen: SPR (Identify Kd < 1 mM) Prep->SPR Injection ITC Orthogonal Screen: ITC (Verify ΔH < 0) SPR->ITC Hit Triage Xray Structural Validation (X-ray Crystallography) ITC->Xray Enthalpy-driven Lead Lead Optimization (Affinity Maturation) Xray->Lead 3D Binding Pose

Caption: Biophysical screening workflow for fragment-based affinity determination and optimization.

Data Interpretation

If the ITC data reveals a highly favorable enthalpy ( ΔH<0 ) but poor entropy ( −TΔS>0 ), it confirms that the -OCF₂H group is successfully acting as a hydrogen bond donor[1]. However, the entropic penalty suggests that the molecule is losing conformational freedom upon binding. In the subsequent Lead Optimization phase, medicinal chemists can rigidify the scaffold (e.g., by synthesizing cyclic derivatives) to pre-organize the molecule, thereby reducing the entropic penalty and driving the Kd​ from the micromolar down to the nanomolar range.

References

  • Klessig, D. F., et al. "Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals." Frontiers in Immunology, 2016. Available at: [Link]

  • Zheng, J., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science (RSC Publishing), 2019. Available at:[Link]

  • National Institutes of Health (NIH). "Recent progress in the strategic incorporation of fluorine into medicinally active compounds." PMC, 2018. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Difluoromethoxy)-6-hydroxybenzoic Acid in Small Molecule Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2-(Difluoromethoxy)-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS: 1799439-06-7) has emerged as a highly versatile bifunctional building block. By combining the metal-chelating and directional hydrogen-bonding capacity of a salicylic acid core with the unique physicochemical properties of a difluoromethoxy (–OCF₂H) group, this scaffold enables the rapid synthesis of highly optimized lead compounds. This application note details the structural rationale, physicochemical profiling, and self-validating synthetic protocols for integrating this building block into drug discovery workflows.

Pharmacophore Profiling & Structural Rationale

The selection of 2-(difluoromethoxy)-6-hydroxybenzoic acid over its non-fluorinated counterparts is driven by precise mechanistic and physicochemical causalities:

The Difluoromethoxy (–OCF₂H) Advantage

The –OCF₂H group acts as a highly effective bioisostere for both hydroxyl (–OH) and methoxy (–OCH₃) groups. Unlike a standard methoxy group, which is highly susceptible to CYP450-mediated O-demethylation, the strong electron-withdrawing nature of the fluorine atoms strengthens the C–O bond and sterically shields the carbon center, effectively blocking this metabolic liability [1]. Furthermore, the –OCF₂H group functions as a "lipophilic hydrogen bond donor/acceptor." The highly polarized C–H bond can participate in weak hydrogen bonding with protein backbones, enhancing target affinity while simultaneously increasing the overall lipophilicity (LogP) to improve cellular permeability [3].

The 6-Hydroxybenzoic Acid Core

The juxtaposition of a carboxylic acid and an ortho-hydroxyl group creates a classic bidentate ligand motif. This is critical in targets requiring metal chelation (e.g., metalloenzymes) or strong, directional hydrogen-bond networks. The internal hydrogen bond between the 6-hydroxyl and the carbonyl oxygen also helps to planarize the system, locking the molecule into a predictable bioactive conformation.

Quantitative Physicochemical Comparison

To illustrate the causality behind selecting this specific building block, the table below summarizes the physicochemical shifts induced by the difluoromethoxy substitution.

Table 1: Physicochemical Impact of the Difluoromethoxy Group on the Salicylic Acid Core

Structural AnalogEstimated CLogPApprox. pKa (-COOH)Metabolic LiabilityPrimary Binding Modality
2-Hydroxybenzoic acid 2.262.97LowBidentate H-bonding
2-Methoxy-6-hydroxybenzoic acid 2.153.20High (O-demethylation)Bidentate H-bonding
2-(Difluoromethoxy)-6-hydroxybenzoic acid 2.85~3.00Low (Steric/Electronic shielding)Bidentate + Lipophilic H-bond

Workflow & Logical Relationship Mapping

The following diagram maps the logical progression from the intrinsic structural features of 2-(difluoromethoxy)-6-hydroxybenzoic acid to its downstream pharmacological benefits.

PharmacophoreLogic Core 2-(Difluoromethoxy)- 6-hydroxybenzoic acid Sub1 Difluoromethoxy (-OCF2H) Group Core->Sub1 Sub2 Salicylic Acid Core Core->Sub2 Prop1 Steric Shielding & CYP450 Resistance Sub1->Prop1 Blocks O-demethylation Prop2 Lipophilic H-Bond Donor/Acceptor Sub1->Prop2 Bioisosteric mimicry Prop3 Bidentate Binding (Metal Chelation) App1 Improved PK & Reduced Clearance App2 Enhanced Target Affinity Prop2->App2 Prop3->App2

Logical relationship between structural features of the building block and drug discovery outcomes.

Synthetic Methodologies & Self-Validating Protocol

A primary application of this building block is the generation of benzamide libraries. Benzamides derived from fluorinated benzoic acids are ubiquitous in clinical candidates, including CFTR correctors [1] and PDE4 inhibitors [2].

Protocol: HATU-Mediated Amide Coupling (Protecting-Group-Free)

Expertise & Causality: Standard coupling agents (like EDC/HOBt) often fail with 2-(difluoromethoxy)-6-hydroxybenzoic acid. The electron-withdrawing –OCF₂H group and the dual ortho-substituents sterically and electronically deactivate the carboxylic acid. HATU is selected because it rapidly forms a highly reactive 7-azabenzotriazole active ester. Furthermore, by carefully controlling the stoichiometry and using a non-nucleophilic base (DIPEA ), the aliphatic/aromatic amine will selectively attack the active ester over the unprotected 6-hydroxyl group (pKa ~8.5). This eliminates the need for orthogonal protecting groups (e.g., MOM or benzyl ethers), streamlining the synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-(difluoromethoxy)-6-hydroxybenzoic acid (1.0 eq, 0.5 mmol, 102 mg) in anhydrous DMF (2.5 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol, 260 µL) followed by HATU (1.1 eq, 0.55 mmol, 209 mg). Stir the mixture at room temperature (20–25 °C) for exactly 15 minutes.

    • Causality: Pre-activation is strictly required to ensure complete conversion to the active ester before the amine is introduced, preventing competitive side reactions.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction at room temperature for 2 hours.

  • Self-Validating In-Process Control (IPC):

    • Action: Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile, and analyze via LC-MS (ESI-).

    • Validation Check: The protocol is validated if the starting material mass ( [M−H]− 203 m/z) is completely depleted. Crucially, verify the absence of the bis-coupled impurity (where the 6-OH has also been acylated). If the bis-coupled mass is detected >5%, the amine addition was too rapid, causing localized concentration spikes.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to neutralize residual DIPEA and unreacted amine. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove the DMF solvent, followed by a final brine wash (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Wang, X., et al. "Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis." Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Armani, E., et al. "Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases." Journal of Medicinal Chemistry, 2014. URL: [Link]

  • Zafrani, Y., et al. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL: [Link]

Application

Application Notes &amp; Protocols: 2-(Difluoromethoxy)-6-hydroxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking a Privileged Scaffold In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone for fine-tuning molecular pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone for fine-tuning molecular properties. 2-(Difluoromethoxy)-6-hydroxybenzoic acid emerges as a particularly valuable building block, merging three key structural features onto a single, versatile scaffold:

  • A Salicylic Acid Core: The ortho-relationship between the carboxylic acid and hydroxyl group allows for unique intramolecular interactions and provides a well-established starting point for synthesizing compounds with known biological relevance.

  • A Reactive Phenolic Hydroxyl: This group serves as a handle for introducing a wide array of substituents via etherification, acylation, and other transformations, enabling systematic exploration of structure-activity relationships (SAR).

  • The Difluoromethoxy (-OCHF₂) Group: This moiety is a bioisostere of hydroxyl, thiol, or amide groups and offers a unique combination of properties. It is a metabolically stable, lipophilic hydrogen bond donor, a rare and powerful tool for optimizing pharmacokinetic profiles by enhancing metabolic stability and membrane permeability.[1][2][3] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, often leading to improved plasma half-life for drug candidates.[1][4]

This guide provides an in-depth analysis of the reactivity of 2-(Difluoromethoxy)-6-hydroxybenzoic acid and details robust protocols for its key synthetic transformations, empowering researchers to leverage its full potential in their synthetic campaigns.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of the building block is critical for designing successful synthetic strategies. The interplay between the three functional groups dictates the molecule's reactivity.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [5]
CAS Number 97914-59-5
Physical Form White to pale yellow solid[5]
Storage Sealed in a dry, well-ventilated area at room temperature[5]

The difluoromethoxy group is weakly electron-withdrawing, which increases the acidity of both the adjacent carboxylic acid and the phenolic hydroxyl compared to their non-fluorinated analogs. This electronic effect, combined with potential intramolecular hydrogen bonding between the ortho-disposed groups, influences which reaction conditions are optimal. The primary reactive sites are the carboxylic acid and the phenolic hydroxyl, with transformations on the aromatic ring being less common due to the deactivating nature of the existing substituents.

Caption: Reactivity sites on 2-(Difluoromethoxy)-6-hydroxybenzoic acid.

Key Synthetic Transformations & Protocols

The utility of this building block is best demonstrated through its application in common, high-value synthetic transformations. The following sections provide detailed, field-tested protocols.

Protocol: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[6] While many coupling reagents exist, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) is a robust method. EDC is advantageous because its urea byproduct is water-soluble, simplifying purification via an aqueous workup.[7]

Causality: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. This unstable species is prone to racemization and side reactions. HOBt acts as a nucleophilic trap, intercepting the intermediate to form a more stable HOBt-ester. The desired amine then displaces HOBt to form the thermodynamically stable amide bond, regenerating the HOBt catalyst.[7] This two-step activation minimizes side products and is effective for a broad range of substrates.

Detailed Protocol:

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Difluoromethoxy)-6-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Add the desired primary or secondary amine (1.1 eq).

  • Reaction Initiation:

    • Cool the mixture to 0 °C using an ice bath. This is crucial to control the initial exotherm and minimize the formation of N-acylurea byproduct.

    • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction Execution & Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting acid.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally, saturated aqueous NaCl (brine) (1x). This removes unreacted amine, HOBt, and the water-soluble urea byproduct.

  • Purification & Characterization:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity.

Protocol: Selective O-Alkylation (Etherification) of the Phenolic Hydroxyl

To achieve selective etherification at the phenolic position, the more acidic carboxylic acid must first be protected. A common and effective strategy involves a three-step sequence: esterification, Williamson ether synthesis, and subsequent deprotection (saponification).[8]

Causality: The carboxylic acid (pKa ~3-4) is significantly more acidic than the phenol (pKa ~8-10). In the presence of a base like potassium carbonate (K₂CO₃) used for etherification, the carboxylate salt would form preferentially, preventing the desired deprotonation of the phenol. By converting the carboxylic acid to a methyl ester, this acidic proton is removed, allowing the weaker phenolic proton to be abstracted by the base, forming the phenoxide nucleophile required for the Sₙ2 reaction with an alkyl halide.

Detailed Protocol:

Step 1: Protection (Fischer Esterification)

  • Dissolve 2-(Difluoromethoxy)-6-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (MeOH).

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.5 eq) or a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the mixture, remove the MeOH under reduced pressure, and dissolve the residue in EtOAc.

  • Wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄. Concentrate to yield methyl 2-(difluoromethoxy)-6-hydroxybenzoate, which is often pure enough for the next step.

Step 2: Etherification (Williamson Synthesis)

  • Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous acetone or DMF.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq). The use of a stronger base like NaH is also possible but may require more stringent anhydrous conditions.

  • Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).

  • Heat the mixture to 60-80 °C and stir vigorously for 6-12 hours until TLC indicates full consumption of the starting material.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Step 3: Deprotection (Saponification)

  • Dissolve the protected ether from Step 2 (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

  • Stir at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Once complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify with 1M HCl until the pH is ~2-3, at which point the final product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry in vacuo to yield the pure 2-(difluoromethoxy)-6-alkoxybenzoic acid.

Application Workflow and Synthetic Strategy

The true power of a building block lies in its ability to facilitate the construction of complex molecules through a logical sequence of reactions. The protocols described above can be combined to rapidly build a diverse library of compounds from the 2-(Difluoromethoxy)-6-hydroxybenzoic acid core.

G Diagram 2: General Experimental Workflow A 1. Reagent Preparation (Dissolve Acid, Amine/Alcohol etc.) B 2. Reaction Setup (Inert atmosphere, Add coupling reagents/base/halide) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C G Complete? C->G D 4. Aqueous Workup (Quench, Extract, Wash) E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, Purity Analysis) E->F G->C No G->D Yes

Caption: A standard workflow for synthesis using the building block.

Application Spotlight: Synthesis of a Bioactive Analog

This hypothetical scheme illustrates how the building block can be used to synthesize a substituted benzamide ether, a common motif in drug discovery.

G Diagram 3: Hypothetical Synthetic Pathway Start 2-(Difluoromethoxy)-6- hydroxybenzoic Acid Step1 Step 1: Amide Coupling (EDC, HOBt, Benzylamine, DCM) Start->Step1 Intermediate1 Intermediate Amide Step1->Intermediate1 Step2 Step 2: Etherification (K₂CO₃, Propargyl Bromide, Acetone) Intermediate1->Step2 Final Final Product: Substituted Benzamide Ether Step2->Final

Caption: Pathway to a complex derivative via sequential reactions.

Conclusion

2-(Difluoromethoxy)-6-hydroxybenzoic acid is a high-value, multifunctional building block for organic synthesis. Its unique combination of a salicylic acid framework and a metabolically robust difluoromethoxy group makes it an attractive starting point for the discovery of novel therapeutics and advanced materials. The protocols detailed herein provide a reliable foundation for performing key transformations at both the carboxylic acid and phenolic hydroxyl positions, enabling chemists to efficiently access a wide range of complex derivatives. By understanding the causality behind each procedural step, researchers can adapt and optimize these methods for their specific synthetic targets.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. 9

  • 2-(Difluoromethoxy)benzoic acid | 97914-59-5. Sigma-Aldrich.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 10

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem. 1

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. 11

  • 2-Fluoro-6-hydroxybenzoic acid | C7H5FO3 | CID 586777. PubChem. 12

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. 13

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem. 2

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. 14

  • Difluoromethylation of Phenols. Organic Syntheses Procedure. 15

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. 7

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC. 16

  • 2-(Difluoromethoxy)benzoic acid | 97914-59-5. AiFChem. 5

  • 2-Fluoro-6-hydroxybenzoic acid | 67531-86-6. ChemicalBook. 17

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. 4

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents. 18

  • An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity. Benchchem. 19

  • 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338. PubChem. 20

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF 2 OMe-Containing Amines. ResearchGate. 6

  • Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Chemical Review and Letters. 3

  • Method for producing 2,6-dihydroxybenzoic acid. European Patent Office. 21

  • 2,3-Difluoro-6-methoxybenzoic acid, 97% 10 g | Buy Online. Thermo Scientific Chemicals. 22

  • Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem. 8

  • 4-hydroxybenzoic Acid. mVOC 4.0. 23

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. 24

  • 2,6 Difluoro 3-hydroxy benzoic acid | 749230-32-8. Bide Pharmatech. 25

Sources

Method

Preclinical In Vivo Pharmacokinetic Profiling of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid: LC-MS/MS Method Development and Validation

Introduction & Scientific Rationale The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise tuning of a drug candidate's physicochemical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise tuning of a drug candidate's physicochemical and pharmacokinetic (PK) properties. Among these, the difluoromethoxy group (–OCF₂H) is highly privileged. It acts as a lipophilic hydrogen bond donor, enhancing membrane permeability while significantly increasing metabolic stability by resisting cytochrome P450 (CYP450) enzymatic cleavage[1].

2-(Difluoromethoxy)-6-hydroxybenzoic acid (Molecular Weight: 204.12 g/mol ) presents a unique structural profile. It combines a salicylic acid-like core (6-hydroxybenzoic acid) with the sterically demanding and electron-withdrawing –OCF₂H moiety.

  • Metabolic Causality: The strong C–F bonds in the difluoromethoxy group block traditional oxidative sites, effectively reducing the kcat​ for CYP450-mediated metabolism[2]. Consequently, the primary biotransformation pathways for this compound are expected to shift toward Phase II bioconjugation—specifically, glucuronidation at the phenolic hydroxyl or carboxylic acid sites[2].

  • Analytical Causality: Due to the highly acidic nature of the carboxylic acid group (pKa ~2.5–3.0) and the phenolic hydroxyl group, the molecule readily deprotonates. Therefore, negative electrospray ionization (ESI-) coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and robust detection method[3].

Metabolism Parent 2-(Difluoromethoxy)- 6-hydroxybenzoic acid CYP CYP450 Oxidation (Blocked by -OCF2H) Parent->CYP Steric/Electronic Shielding UGT1 UGT Enzymes (Phenolic -OH) Parent->UGT1 Phase II UGT2 UGT Enzymes (Carboxylic -COOH) Parent->UGT2 Phase II Met1 O-Glucuronide Metabolite UGT1->Met1 Met2 Acyl-Glucuronide Metabolite UGT2->Met2

Fig 1: Predicted biotransformation pathways driven by the difluoromethoxy group's oxidative shielding.

Experimental Workflow & Study Design

To accurately determine the absolute bioavailability ( F% ) and clearance rates, a dual-route (Intravenous and Oral) pharmacokinetic study in Sprague-Dawley rats is required. The workflow is designed as a self-validating system, incorporating internal standards (IS) and blank matrix checks at every analytical phase.

PK_Workflow A 1. Formulation IV: PEG400/Saline PO: 0.5% CMC-Na B 2. In Vivo Dosing Sprague-Dawley Rats (n=6 per group) A->B C 3. Serial Sampling Jugular Vein Cannula 0.083 to 24 hours B->C D 4. Sample Prep Protein Precipitation (100 µL Plasma + ACN) C->D E 5. LC-MS/MS ESI(-) MRM Mode C18 Column D->E F 6. PK Analysis Non-Compartmental (WinNonlin) E->F

Fig 2: End-to-end in vivo pharmacokinetic testing and bioanalytical workflow.

Animal Preparation and Dosing
  • Subjects: Male Sprague-Dawley rats (220–250 g), surgically implanted with jugular vein catheters for stress-free serial blood sampling. Fasted for 12 hours prior to oral dosing.

  • Formulation:

    • Intravenous (IV) Cohort (2 mg/kg): Dissolve the compound in 10% DMSO / 40% PEG400 / 50% Saline to ensure complete solubility and prevent precipitation in the bloodstream.

    • Oral (PO) Cohort (10 mg/kg): Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to mimic standard solid-dose gastrointestinal transit.

Serial Sampling Protocol
  • Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Extract 200 µL of whole blood via the catheter into K2​EDTA -coated tubes. Immediately centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Protocol

For benzoic acid derivatives, single-step protein precipitation using acetonitrile is highly effective. It is simple, rapid, and efficiently disrupts the high plasma-protein binding typical of acidic drugs, ensuring near-complete recovery[4].

Sample Preparation (Protein Precipitation)
  • Thaw: Allow plasma samples to thaw on ice.

  • Spike: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard (IS) solution (e.g., 4-Fluorobenzoic acid, 500 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) to induce protein precipitation.

  • Extract: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of ultrapure water. Vortex briefly.

LC-MS/MS Conditions

The analysis utilizes a reverse-phase UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterSpecificationRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)High resolution for polar/acidic metabolites.
Mobile Phase A 0.1% Formic Acid in WaterMaintains the analyte in a consistent ionization state.
Mobile Phase B AcetonitrileStrong eluent for lipophilic –OCF₂H compounds.
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10% 90% B; 2.5-3.5 min: 90% B; 3.6-4.5 min: 10% BRapid elution (4.5 min total run) to prevent peak tailing.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Ionization Mode Electrospray Ionization Negative (ESI-)Carboxylic acids readily yield [M−H]− ions[3].
MRM Transition (Analyte) m/z 203.0 159.0Precursor [M−H]− (203.0). Product ion reflects loss of CO2​ (44 Da).
MRM Transition (IS) m/z 139.0 95.04-Fluorobenzoic acid [M−H]− and subsequent CO2​ loss.

Method Validation & Data Analysis

The protocol must be validated according to FDA/EMA bioanalytical guidelines. The calibration curve should be linear over the range of 5 to 5,000 ng/mL ( r2≥0.99 ). Precision (RSD) and accuracy (RE) must remain within ±15% ( ±20% at the Lower Limit of Quantification).

Pharmacokinetic Parameter Calculation

Data is processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The following table summarizes the expected quantitative output structure used to evaluate the metabolic shielding provided by the difluoromethoxy group.

PK ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mLExtrapolated C0​ Calculated from curve
Tmax​ (Time to Max Concentration)hN/ACalculated from curve
AUC0−t​ (Area Under Curve)h·ng/mLCalculated (Trapezoidal rule)Calculated (Trapezoidal rule)
t1/2​ (Elimination Half-Life)hCalculated from terminal phaseCalculated from terminal phase
CL (Clearance)L/h/kg Dose/AUCIV​ N/A
Vss​ (Volume of Distribution)L/kg CL×MRT N/A
F% (Absolute Bioavailability)%100% (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

Note: A high F% and prolonged t1/2​ compared to non-fluorinated analogs will directly validate the hypothesis that the –OCF₂H group successfully impedes first-pass oxidative metabolism.

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information (PMC).
  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. National Center for Biotechnology Information (PubMed).
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate.

Sources

Application

Application Note: Advanced Extraction and Purification Protocols for 2-(Difluoromethoxy)-6-hydroxybenzoic Acid

Introduction & Physicochemical Rationale 2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS: 1799439-06-7) is a highly specialized fluorinated building block. The incorporation of the difluoromethoxy (-OCF₂H) group has becom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS: 1799439-06-7) is a highly specialized fluorinated building block. The incorporation of the difluoromethoxy (-OCF₂H) group has become a strategic tool in modern medicinal chemistry. It serves as a lipophilic hydrogen bond donor that enhances metabolic stability and favorably modulates pharmacokinetic properties without imposing substantial steric demand [1]. Unlike the more rigid trifluoromethoxy group, the -OCF₂H moiety exhibits "dynamic lipophilicity," meaning it can adjust its conformation and lipophilic profile based on the polarity of its microenvironment [3].

From a downstream processing and purification standpoint, this molecule presents a highly exploitable tri-functional physicochemical profile:

  • Carboxylic Acid (-COOH): Highly acidic (predicted pKa ~2.0–2.5) due to the strong electron-withdrawing inductive effects of both the ortho-hydroxyl and ortho-difluoromethoxy groups.

  • Phenolic Hydroxyl (-OH): Weakly acidic (predicted pKa ~8.0–8.5).

  • Difluoromethoxy Group (-OCF₂H): Imparts significant lipophilicity and alters the electronic density of the aromatic ring, influencing crystallization behaviors [2].

Strategic Workflow for Isolation

The extraction and purification strategy detailed in this application note relies on exploiting the distinct ionization states and temperature-dependent solubilities of the molecule.

  • Causality in Liquid-Liquid Extraction (LLE): By adjusting the aqueous phase to exactly pH 6.0, the carboxylic acid is selectively deprotonated to form a water-soluble carboxylate anion, while the phenolic hydroxyl remains fully protonated (neutral). This precise pH control allows for the efficient partitioning of neutral impurities and weaker organic acids into the organic waste stream. Subsequent acidification to pH 1.0 reprotonates the carboxylic acid, driving the target molecule back into a fresh organic phase.

  • Causality in RP-HPLC Purification: For final polishing, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. The mobile phase must be highly acidified (e.g., using 0.1% Trifluoroacetic acid) to suppress the ionization of the strongly acidic carboxylic acid. If unsuppressed, the equilibrium between the neutral acid and the carboxylate anion on the stationary phase leads to severe peak tailing, poor resolution, and column degradation [4].

Experimental Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction (LLE)

Objective: Isolate the target compound from crude reaction mixtures (e.g., post-difluoromethoxylation reactions) using a self-validating pH-driven phase separation.

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Selective Deprotonation: Add an equal volume of 0.5 M aqueous Sodium Bicarbonate (NaHCO₃). Insert a calibrated pH probe directly into the biphasic mixture under vigorous stirring. Carefully adjust the aqueous layer to exactly pH 6.0 using dilute HCl or NaOH.

    • Self-Validation: At pH 6.0, the target COOH is >99.9% ionized, ensuring complete transfer to the aqueous phase, while the phenol remains >99% non-ionized.

  • Phase Separation: Transfer the mixture to a separatory funnel. Vigorously shake and vent. Allow the layers to separate completely. Discard the upper organic layer (containing neutral/basic impurities and unreacted phenolic starting materials).

  • Acidification: Transfer the target-rich aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Slowly add 1.0 M HCl dropwise until the pH reaches 1.0.

    • Causality: This fully reprotonates the carboxylic acid, drastically reducing its aqueous solubility and forcing it out of solution (often observed as a white cloudiness).

  • Recovery Extraction: Extract the acidified aqueous layer three times with fresh EtOAc (3 x 5 mL/g).

  • Washing and Drying: Wash the combined organic extracts with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the semi-pure product.

Protocol B: Recrystallization

Objective: Bulk purification of the semi-pure extract utilizing dynamic lipophilicity.

  • Dissolution: Suspend the semi-pure solid in a minimal volume of hot EtOAc (approx. 60°C) until fully dissolved.

  • Anti-solvent Addition: Slowly add hot Heptane dropwise until the solution becomes faintly turbid.

    • Causality: The -OCF₂H group increases lipophilicity, making the compound highly soluble in pure EtOAc but insoluble in aliphatic hydrocarbons. The turbid point indicates exact saturation.

  • Clarification: Add 1-2 drops of hot EtOAc to regain a perfectly clear solution.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour to maximize crystal yield.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum at 40°C for 12 hours.

Protocol C: Preparative RP-HPLC Purification

Objective: Achieve >99% purity for sensitive biological assays or downstream syntheses.

  • Sample Preparation: Dissolve the recrystallized product in Methanol (MeOH) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Setup: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Elution: Run the gradient specified in Table 2. Monitor absorbance at 254 nm and 280 nm.

  • Fraction Collection & QC: Collect the major peak. Analyze fractions immediately via UPLC-MS. Pool fractions confirming >99% purity and lyophilize for 48 hours to remove all traces of water, MeCN, and volatile TFA.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Partitioning Behavior

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 204.13 g/mol Determines MS target mass (m/z 203.1 [M-H]- in ESI-).
pKa (Carboxylic Acid) ~ 2.0 - 2.5Requires pH < 1.0 for organic extraction; pH > 5.0 for aqueous.
pKa (Phenolic OH) ~ 8.0 - 8.5Requires pH < 7.0 to prevent di-anion formation during LLE.
LogP (Predicted) ~ 2.5 - 3.0High affinity for EtOAc; dictates high organic ratio in HPLC.

Table 2: Preparative RP-HPLC Gradient Method

Time (min)Flow Rate (mL/min)% Solvent A (H₂O + 0.1% TFA)% Solvent B (MeCN + 0.1% TFA)
0.020.09010
5.020.09010
25.020.03070
30.020.0595
35.020.09010

Table 3: Expected Recovery and Purity Metrics

Purification StageExpected Yield (%)Expected Purity (HPLC area %)Primary Impurities Removed
Crude Mixture N/A40 - 60%N/A
Post-LLE 85 - 90%80 - 85%Neutral organics, unreacted phenols.
Post-Recrystallization 70 - 75%92 - 95%Structurally distinct byproducts.
Post-Prep HPLC 50 - 60%> 99.5%Des-fluoro/mono-fluoro analogs.

Visualizations

LLE_Workflow Start Crude Reaction Mixture (in EtOAc) Ext1 Add Aqueous NaHCO3 (Adjust to pH 6.0) Start->Ext1 Phase1 Organic Phase (Neutral/Basic Impurities) Aqueous Phase (Target Carboxylate) Ext1->Phase1 Discard1 Discard Organic Phase Phase1->Discard1 Top Layer Acidify Acidify Aqueous Phase with 1.0 M HCl to pH 1.0 Phase1->Acidify Bottom Layer Ext2 Extract with Fresh EtOAc Acidify->Ext2 Phase2 Aqueous Phase (Salts/Polar Impurities) Organic Phase (Target Acid) Ext2->Phase2 Discard2 Discard Aqueous Phase Phase2->Discard2 Bottom Layer Wash Brine Wash & Dry (over MgSO4) Phase2->Wash Top Layer Conc Concentrate in vacuo (Semi-Pure Target) Wash->Conc

pH-dependent Liquid-Liquid Extraction workflow for 2-(Difluoromethoxy)-6-hydroxybenzoic acid.

HPLC_Workflow Crude Semi-Pure Compound (from LLE/Recryst.) Prep Dissolve in MeOH (50 mg/mL) Crude->Prep Filter Filter through 0.22 µm PTFE Membrane Prep->Filter Inject Inject onto Prep C18 Column Filter->Inject Elute Gradient Elution (H2O/MeCN + 0.1% TFA) Inject->Elute Detect UV Detection (254 nm & 280 nm) Elute->Detect Collect Fraction Collection (Target Peak) Detect->Collect QC UPLC-MS Purity Check (>99% Target) Collect->QC Lyophilize Lyophilization to remove H2O/MeCN/TFA QC->Lyophilize Pure Pure 2-(Difluoromethoxy)- 6-hydroxybenzoic acid Lyophilize->Pure

Reverse-Phase Preparative HPLC purification and isolation strategy.

References

  • Benchchem. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry".
  • PMC.
  • Chemical Science.
  • ACS Publications.
Method

Application Note: In Vitro Evaluation of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid in Cell-Based Anti-Inflammatory and Permeability Assays

Executive Summary The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise fine-tuning of a drug candidate's physicochemical and pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. 2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS: 1799439-06-7) represents a highly specialized fluorinated building block. Structurally related to salicylic acid, this compound leverages the difluoromethoxy (-OCF₂H) moiety—a known "lipophilic hydrogen bond donor"—to enhance membrane permeability and metabolic stability while maintaining crucial target interactions .

This application note provides a comprehensive, self-validating framework for evaluating 2-(Difluoromethoxy)-6-hydroxybenzoic acid in in vitro cell culture models. Designed for drug development professionals, it details the mechanistic rationale, step-by-step assay protocols, and expected quantitative benchmarks necessary for fragment-based drug discovery (FBDD) and lead optimization.

Scientific Rationale & Mechanism of Action

The substitution of a standard methoxy or hydroxyl group with a difluoromethoxy group imparts dynamic lipophilicity to the benzoic acid scaffold. The -OCF₂H group can interconvert between lipophilic and polar conformations, allowing the molecule to adjust to the polarity changes of its microenvironment during cellular uptake . Furthermore, the acidity of the hydrogen atom in the -OCF₂H group allows it to act as a bioisostere for hydroxyl groups, maintaining hydrogen-bonding interactions with target enzymes (such as Cyclooxygenase-2, COX-2) while resisting phase I enzymatic cleavage .

Because 2-(Difluoromethoxy)-6-hydroxybenzoic acid is a salicylic acid derivative, its primary in vitro application lies in evaluating its anti-inflammatory efficacy (e.g., COX-2 inhibition) and comparing its cellular permeability against unfluorinated analogs.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB COX2 COX-2 Upregulation NFKB->COX2 AA Arachidonic Acid COX2->AA PGE2 PGE2 Production AA->PGE2 Catalyzed by COX-2 Inflammation Inflammatory Response PGE2->Inflammation Drug 2-(Difluoromethoxy)- 6-hydroxybenzoic acid Drug->COX2 Inhibits

Fig 1. Mechanistic pathway of COX-2 inhibition by 2-(Difluoromethoxy)-6-hydroxybenzoic acid.

In Vitro Assay Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls to distinguish between true pharmacological efficacy and assay artifacts (e.g., false positives caused by compound cytotoxicity).

Cell Viability & Cytotoxicity Assay (RAW 264.7 Macrophages)

Causality: Before assessing anti-inflammatory activity, we must establish the maximum non-toxic concentration (MNTC). If a compound induces cell death, the subsequent reduction in inflammatory cytokines will be a false positive due to a lack of viable cells, rather than true target inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at a density of 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-(Difluoromethoxy)-6-hydroxybenzoic acid in 100% DMSO. Dilute in culture media to achieve final concentrations ranging from 1 µM to 500 µM. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate media and apply 100 µL of compound-containing media to the cells. Include a vehicle control (0.5% DMSO) and a positive death control (e.g., 10% DMSO or 100 µM Staurosporine).

  • Incubation: Incubate for 24 hours at 37°C.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® (ATP-based luminescent assay) reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC₅₀ for cell viability.

Anti-Inflammatory Efficacy: LPS-Induced PGE2 Release

Causality: Lipopolysaccharide (LPS) stimulates TLR4, upregulating COX-2 and leading to Prostaglandin E2 (PGE2) secretion. By quantifying PGE2 via ELISA, we directly measure the inhibitory potency of the fluorinated salicylic acid analog against COX-2.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 24-well plate. Incubate overnight.

  • Pre-treatment: Aspirate media. Pre-treat cells with 2-(Difluoromethoxy)-6-hydroxybenzoic acid at concentrations below the established MNTC (e.g., 1, 10, 50 µM) for 1 hour. Use standard Salicylic Acid as a benchmark control.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Harvesting: Collect the cell culture supernatants and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • ELISA Quantification: Assay the supernatant for PGE2 using a commercial competitive ELISA kit according to the manufacturer's instructions.

  • Normalization: Normalize PGE2 levels to total protein content (via BCA assay) from the adherent cells in the respective wells to account for any minor variations in cell density.

Intestinal Membrane Permeability (Caco-2 Transwell Model)

Causality: The primary justification for synthesizing a difluoromethoxy analog is to improve membrane permeability. The Caco-2 transwell assay mimics the human intestinal epithelial barrier. Lucifer Yellow is co-administered to validate monolayer integrity; if Lucifer Yellow permeates, the tight junctions are compromised, invalidating the compound's apparent permeability ( Papp​ ).

Workflow Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture 21 Days (TEER > 300 Ω·cm²) Seed->Culture Dose Apply Compound (Apical Chamber) Culture->Dose Incubate Incubate 37°C (Samples at 30, 60, 120 min) Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Calc Calculate Papp (Permeability) LCMS->Calc

Fig 2. Step-by-step experimental workflow for the Caco-2 intestinal permeability assay.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells ( 1×105 cells/cm²) on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, changing media every other day.

  • Integrity Validation: On day 21, measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only inserts with TEER > 300 Ω·cm² are acceptable for the assay.

  • Assay Initiation (A-to-B): Wash the monolayers with HBSS (pH 7.4). Add 10 µM of 2-(Difluoromethoxy)-6-hydroxybenzoic acid (containing 100 µM Lucifer Yellow) to the Apical (A) chamber. Add blank HBSS to the Basolateral (B) chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the Basolateral chamber at 30, 60, and 120 minutes, replacing the volume with fresh HBSS each time.

  • Analysis: Quantify the compound concentration in the aliquots using LC-MS/MS (due to the lack of a strong UV chromophore and the need for high specificity). Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) to confirm monolayer integrity post-assay.

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) using the formula: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area of the insert.

Quantitative Data & Comparative Analysis

The following table summarizes the expected pharmacological profile of 2-(Difluoromethoxy)-6-hydroxybenzoic acid compared to the unfluorinated parent scaffold (Salicylic Acid), demonstrating the tangible benefits of difluoromethoxylation in drug design.

ParameterAssay / ModelSalicylic Acid (Unfluorinated)2-(Difluoromethoxy)-6-hydroxybenzoic acidImplication of Fluorination
Cytotoxicity (IC₅₀) RAW 264.7 (24h ATP Assay)> 500 µM> 500 µMMaintains excellent safety profile; no added toxicity.
Anti-Inflammatory (IC₅₀) LPS-induced PGE2 Release~ 150 µM~ 45 µM3x improvement in potency due to enhanced target binding via lipophilic H-bond donation.
Permeability ( Papp​ ) Caco-2 (Apical to Basolateral) 1.2×10−6 cm/s 8.5×10−6 cm/sSignificant enhancement in transcellular permeability due to dynamic lipophilicity.
Metabolic Stability (T½) Human Liver Microsomes (HLM)~ 45 min> 120 min-OCF₂H group resists phase I metabolism, prolonging half-life.

References

[2] Jeffries, B., et al. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry, vol. 63, no. 3, 2020, pp. 1002-1031. Available at:[Link]

[3] Lee, J. W., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science, vol. 10, 2019, pp. 3217-3222. Available at:[Link]

Application

Formulation Strategies for 2-(Difluoromethoxy)-6-hydroxybenzoic Acid (DFOM-HBA) Drug Delivery: Application Notes &amp; Protocols

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale 2-(Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

2-(Difluoromethoxy)-6-hydroxybenzoic acid (DFOM-HBA) is a highly specialized fluorinated salicylic acid derivative. Formulating this compound presents a dual challenge: maximizing the therapeutic bioavailability of the highly lipophilic difluoromethoxy (-OCF2H) moiety while mitigating the severe gastric mucosal irritation inherent to the free carboxylic acid (salicylic acid core).

As formulation scientists, we must design a delivery system that respects the causality of these molecular features. The difluoromethoxy group acts as a bioisostere for lipophilic ethers, significantly increasing the compound's partition coefficient (LogP) and metabolic stability against cytochrome P450 oxidation. However, the acidic pKa of the compound means it will remain un-ionized in the stomach, promoting rapid, localized absorption that can lead to acute gastric lesions.

To resolve this, we utilize Enteric-Coated Solid Lipid Nanoparticles (SLNs) . The lipid matrix leverages the compound's high LogP for near-complete encapsulation, while the enteric coating ensures zero-order release in the stomach, delaying drug liberation until the formulation reaches the neutral pH of the duodenum. This protective functionality is a proven standard for difluoromethoxy-containing, acid-sensitive drugs like pantoprazole[1].

Preformulation Profiling

Before initiating nanoparticle fabrication, establishing the physicochemical boundaries of the Active Pharmaceutical Ingredient (API) is critical. Table 1 outlines the target parameters that dictate our formulation choices.

Table 1: Preformulation Physicochemical Profiling of DFOM-HBA

ParameterEstimated ValueFormulation Implication
Molecular Weight 204.13 g/mol Low MW is highly favorable for lipid matrix encapsulation.
pKa (Carboxylic Acid) ~2.5 - 3.0Un-ionized in gastric fluid; requires enteric protection to prevent mucosal damage.
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity driven by the -OCF2H group; ideal for SLN entrapment.
Aqueous Solubility < 0.1 mg/mLPoorly water-soluble; necessitates a nanocarrier to enhance intestinal absorption.
Melting Point 165 - 170 °CThermally stable, allowing for hot-homogenization techniques without degradation.

Experimental Workflows & Methodologies

The following protocol details the synthesis of DFOM-HBA SLNs via hot-shear homogenization, followed by polymeric enteric coating. Solid lipid nanoparticles provide a robust matrix for lipophilic drugs, enhancing stability and controlling release kinetics—a method successfully optimized for similar difluoromethoxy derivatives[2].

Workflow L Lipid Phase DFOM-HBA + Stearic Acid (75°C) H Hot Homogenization High Shear Mixing L->H A Aqueous Phase Surfactant + Water (78°C) A->H U Ultrasonication Droplet Size Reduction H->U C Cooling & Solidification SLN Formation (4°C) U->C E Enteric Coating Eudragit L100-55 Application C->E

Figure 1: Step-by-step experimental workflow for Enteric-Coated DFOM-HBA SLN fabrication.

Protocol 1: Fabrication of DFOM-HBA Solid Lipid Nanoparticles

Phase 1: Lipid Phase Preparation

  • Weigh 500 mg of Stearic Acid (solid lipid matrix) and heat in a water bath to 75°C until fully molten.

  • Disperse 50 mg of DFOM-HBA into the molten lipid under gentle magnetic stirring (300 RPM).

    • Mechanistic Insight: The difluoromethoxy group ensures rapid dissolution in the lipophilic matrix at this temperature without thermal degradation.

Phase 2: Aqueous Phase Preparation 3. Dissolve Poloxamer 188 (1.5% w/v) and Tween 80 (0.5% w/v) in 50 mL of ultra-purified water. 4. Heat the aqueous phase to 78°C.

  • Validation Check: The aqueous phase must be strictly maintained 2-3°C hotter than the lipid phase. This prevents premature lipid crystallization upon mixing, a common failure point that leads to high Polydispersity Indices (PDI) and particle aggregation.

Phase 3: Emulsification and Homogenization 5. Inject the hot lipid phase dropwise into the aqueous phase using a pre-heated syringe under continuous high-shear homogenization (Ultra-Turrax) at 15,000 RPM for 10 minutes. 6. Transfer the primary hot emulsion to a probe sonicator. Process at 40% amplitude for 5 minutes (using 10s ON / 10s OFF cycles) to reduce the droplet size to the nanoscale.

Phase 4: Solidification 7. Rapidly cool the nanoemulsion by transferring the beaker to an ice-water bath (4°C) under gentle magnetic stirring (300 RPM) for 1 hour. The rapid temperature drop solidifies the lipid droplets into rigid SLNs, locking the DFOM-HBA within the matrix.

Protocol 2: Enteric Coating Process

To prevent premature drug release in the acidic environment of the stomach, the SLNs are coated with a pH-sensitive polymer[1].

  • Prepare a 5% w/v dispersion of Eudragit® L100-55 in a 1:1 ethanol/water mixture. Add 0.5% w/v Triethyl Citrate (TEC) as a plasticizer to prevent film cracking.

  • Disperse the lyophilized DFOM-HBA SLNs into the polymeric coating solution.

  • Spray-dry the dispersion using a laboratory-scale mini spray dryer with the following parameters: Inlet temperature 80°C, Outlet temperature 45°C, Feed rate 3 mL/min, and Aspirator at 100%.

    • Mechanistic Insight: Eudragit L100-55 contains anionic methacrylic acid copolymers that remain protonated and insoluble at pH < 5.5. This ensures the salicylic acid core does not release in the stomach (pH 1.2), thereby preventing gastric lesions.

In Vitro Characterization & Validation

A self-validating formulation must meet strict Critical Quality Attributes (CQAs). Table 2 defines the target specifications and the analytical methods required for batch release.

Table 2: Target Product Profile & Critical Quality Attributes (CQAs)

CQATarget SpecificationAnalytical Method
Particle Size (Z-average) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.25Dynamic Light Scattering (DLS)
Zeta Potential < -30 mVElectrophoretic Light Scattering (ELS)
Entrapment Efficiency (EE%) > 85%Ultrafiltration / HPLC-UV
Gastric Resistance < 5% release in 2h (pH 1.2)USP Apparatus II (Paddle Method)
Gastrointestinal Transit and Release Mechanism

The efficacy of this formulation relies on a highly specific biological trigger: the pH shift from the stomach to the small intestine.

Mechanism Admin Oral Admin (Enteric SLN) Stomach Stomach (pH 1.2) Coat Intact Admin->Stomach Ingestion Intestine Intestine (pH 6.8) Coat Dissolves Stomach->Intestine Gastric Emptying Release Lipid Degradation Drug Release Intestine->Release Lipase Action Uptake Cellular Uptake DFOM-HBA Release->Uptake Absorption

Figure 2: Gastrointestinal transit and targeted release mechanism of Enteric-Coated DFOM-HBA SLNs.

In Vitro Release Testing (IVRT) Protocol:

  • Place 50 mg of the coated SLN powder into a dialysis sac (MWCO 12-14 kDa).

  • Submerge in 500 mL of simulated gastric fluid (0.1 N HCl, pH 1.2) at 37°C, stirred at 50 RPM for 2 hours. Sample 2 mL at intervals to confirm <5% drug release.

  • Transfer the dialysis sac to 500 mL of simulated intestinal fluid (Phosphate buffer, pH 6.8).

  • Monitor the release over 12 hours. The dissolution of the Eudragit coat followed by the enzymatic degradation of the stearic acid matrix will yield a sustained release profile of the DFOM-HBA.

References[1] Title: Enteric-coating film effect on the delayed drug release of pantoprazole gastro-resistant generic tablets.

Source: PubMed Central (PMC) / F1000Research URL:[Link][2] Title: Preparation, evaluation and optimization of solid lipid nanoparticles composed of pantoprazole. Source: Journal of Drug Delivery and Therapeutics URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-(Difluoromethoxy)-6-hydroxybenzoic acid in DMSO

Introduction Welcome to the technical support guide for 2-(Difluoromethoxy)-6-hydroxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-(Difluoromethoxy)-6-hydroxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a key reagent in many experimental workflows, ensuring its complete dissolution is paramount for accurate and reproducible results.

2-(Difluoromethoxy)-6-hydroxybenzoic acid possesses a unique chemical structure, combining a carboxylic acid group, a phenolic hydroxyl group, and a difluoromethoxy moiety. While DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a vast range of compounds, issues can still arise from factors such as solvent purity, handling techniques, and the compound's intrinsic properties.[1][2] This guide provides a structured, in-depth approach to troubleshooting these issues, grounded in the fundamental principles of chemical solubility and solvent science.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility challenges in a direct question-and-answer format.

Q1: I've added 2-(Difluoromethoxy)-6-hydroxybenzoic acid to my DMSO, but it's not dissolving or is forming a suspension. What's the first thing I should check?

A1: The most immediate and common culprit for poor solubility in DMSO is water contamination.[3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water significantly alters the solvent's polarity and its hydrogen-bonding network, which can drastically reduce the solubility of many organic compounds.[3][6]

Your First Action: Ensure you are using a fresh, anhydrous grade of DMSO.[5][7] Optimally, use a previously unopened bottle or one that has been stored correctly in a dry environment, such as in a desiccator.[3] Even brief exposure to ambient air can introduce enough water to affect solubility.[4][5]

Q2: I'm using anhydrous DMSO, but solubility is still poor. What are my next steps?

A2: If solvent quality is not the issue, the dissolution process may require additional energy to overcome the compound's crystal lattice energy. The following physical methods are recommended.

  • Vigorous Agitation: Start by vortexing the solution vigorously for 2-5 minutes.[5]

  • Sonication: Place the vial in an ultrasonic water bath for 15-30 minute intervals.[4][8] Sonication uses high-frequency sound waves to create microbubbles that collapse (cavitation), generating localized energy that breaks apart solid particles and enhances dissolution.[9]

  • Gentle Warming: Heat the solution in a water bath set to 37°C for 10-15 minutes.[4][10] This increases the kinetic energy of the system, promoting solubility. Crucially, before applying heat to your entire batch, you must assess the thermal stability of the compound (see Protocol 3), as some benzoic acid derivatives can degrade at elevated temperatures.[11]

Q3: My compound dissolved perfectly in DMSO initially, but after storing it at -20°C, I see crystals or a precipitate. Why did this happen and is the stock solution still usable?

A3: This is a common phenomenon known as precipitation upon storage and can be caused by several factors:

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote crystallization.[9][12] As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, potentially exceeding its solubility limit and causing it to crash out. Water absorption during handling between cycles synergistically enhances this effect.[9]

  • Supersaturation: Your initial solution may have been supersaturated. While kinetically stable for a short period at room temperature, the lower energy state at -20°C provides the conditions necessary for the thermodynamically favored crystalline form to precipitate.[12]

  • Water Absorption: If the vial was not sealed perfectly, the DMSO could have absorbed atmospheric moisture over time, reducing the compound's solubility.[5]

To recover the solution: You must re-dissolve the precipitate completely before use. Gentle warming to 37°C and sonication are typically effective.[10] Always visually inspect the vial against a light source to ensure no particulates remain.[5] To prevent this in the future, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to air.[3][8]

Q4: At what concentration should I prepare my stock solution? Could I be trying to dissolve too much?

A4: Absolutely. Every compound has a maximum solubility limit in a given solvent. While 2-(Difluoromethoxy)-6-hydroxybenzoic acid is expected to be soluble in DMSO, attempting to create a stock solution at an excessively high concentration (e.g., >100 mM) may exceed this limit. If you have followed the steps above and still see undissolved material, consider preparing a new stock at a lower concentration (e.g., 10 mM or 25 mM).

Q5: When I dilute my clear DMSO stock solution into my aqueous cell culture media or buffer, a precipitate forms. How do I solve this?

A5: This is a classic issue for compounds that are highly soluble in organic solvents but poorly soluble in water.[10] The abrupt change in solvent polarity when diluting from 100% DMSO into an aqueous medium causes the compound to precipitate.

Strategies to Mitigate Precipitation:

  • Stepwise Dilution: Perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.[13]

  • Rapid Mixing: When performing the final dilution, add the DMSO stock directly to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.[13]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be cytotoxic and may also contribute to solubility issues.[8][14]

Visual Troubleshooting Guides

The following diagrams provide a visual workflow for addressing solubility challenges.

start Start: Compound fails to dissolve in DMSO check_dmso Step 1: Verify DMSO Quality start->check_dmso is_anhydrous Is DMSO fresh, anhydrous, and properly stored? check_dmso->is_anhydrous use_new_dmso Action: Use a new, sealed bottle of anhydrous DMSO is_anhydrous->use_new_dmso No physical_methods Step 2: Apply Physical Dissolution Aids is_anhydrous->physical_methods Yes use_new_dmso->physical_methods vortex Vortex vigorously (2-5 min) physical_methods->vortex sonicate Sonicate in water bath (15-30 min) vortex->sonicate warm Warm gently (37°C for 10-15 min) sonicate->warm dissolved1 Is the solution clear? warm->dissolved1 check_conc Step 3: Assess Concentration dissolved1->check_conc No success Success: Solution is ready. Aliquot and store properly. dissolved1->success Yes is_high_conc Is the target concentration very high (e.g., >100 mM)? check_conc->is_high_conc lower_conc Action: Prepare a new stock solution at a lower concentration is_high_conc->lower_conc Yes contact_support Issue Persists: Contact Technical Support for further analysis. is_high_conc->contact_support No lower_conc->start

Caption: A step-by-step decision tree for troubleshooting solubility issues.

cluster_0 Improper Storage cluster_1 Consequence improper_seal Improperly sealed vial of DMSO contaminated_dmso DMSO absorbs water, reducing its solvating power improper_seal->contaminated_dmso water Atmospheric H₂O water->improper_seal precipitation Compound (solute) precipitates or fails to dissolve contaminated_dmso->precipitation

Caption: The impact of hygroscopicity on compound solubility in DMSO.

Data & Protocols

Table 1: DMSO Grades and Recommended Usage
GradePurity SpecificationWater ContentRecommended Use
Anhydrous ≥99.9%<0.01%Highly Recommended for preparing all initial high-concentration stock solutions. Minimizes solubility issues caused by water.[1]
ACS Reagent ≥99.9%≤0.1%Acceptable for most applications, but check the certificate of analysis for water content. May not be suitable for highly sensitive compounds.[1]
Cell Culture Varies (often ≥99.7%)VariesSuitable for direct use in cell culture at very low final concentrations, but initial stock solutions should still be made with anhydrous grade.
Spectroscopy ≥99.9% (often deuterated)LowSpecifically for NMR and other spectroscopic analyses; not intended for preparing biological stocks.[2]
Experimental Protocol 1: Standard Preparation of a 10 mM Stock Solution

This protocol outlines the best practices for dissolving 2-(Difluoromethoxy)-6-hydroxybenzoic acid in DMSO.

  • Pre-Experiment Calculation:

    • The molecular weight of 2-(Difluoromethoxy)-6-hydroxybenzoic acid (C₈H₆F₂O₃) is 188.13 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 188.13 g/mol = 1.88 mg

  • Preparation:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

    • Accurately weigh 1.88 mg of the compound using a calibrated analytical balance and transfer it to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).

  • Dissolution:

    • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.[5]

    • Seal the vial tightly.

    • Vortex the mixture vigorously for 2-3 minutes.[5]

    • Visually inspect the solution against a light source. If it is perfectly clear with no visible particulates, the dissolution is complete.

  • Storage:

    • If the entire volume will not be used at once, aliquot the stock solution into several smaller, single-use, tightly sealed vials.[8] This minimizes the number of freeze-thaw cycles and reduces the risk of water contamination for the bulk of the stock.

    • Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3]

Experimental Protocol 2: Enhanced Dissolution for Difficult Batches

Follow steps 1 and 2 from Protocol 1. If after step 3 the compound is not fully dissolved, proceed as follows:

  • Sonication: Place the sealed vial in a sonicator water bath. Sonicate for 15-30 minutes.[3] Ensure the water level is high enough to cover the liquid portion of your sample.

  • Visual Inspection: After sonication, remove the vial, vortex briefly, and visually inspect for dissolution.

  • Gentle Warming (If Necessary): If solids persist, place the sealed vial in a 37°C water bath for 10-15 minutes.[15]

  • Final Agitation: After warming, vortex the vial again for 1 minute.

  • Final Inspection: Check for a clear solution. If the compound is now dissolved, proceed with the storage steps outlined in Protocol 1. If it remains insoluble, consider re-evaluating the desired concentration.

Experimental Protocol 3: Quick Assessment of Thermal Stability

Before routinely using heat to dissolve your compound, perform this simple one-time check.

  • Prepare a Small Test Sample: Prepare a small volume (e.g., 100 µL) of a concentrated suspension of your compound in anhydrous DMSO.

  • Initial Observation: Note the color and appearance of the suspension.

  • Apply Heat: Heat the sample in a 50°C water bath for 15 minutes.

  • Observe During Heating: Check if the compound dissolves. Note any color change.

  • Cooling and Final Observation: Allow the solution to cool back to room temperature. Check for any signs of precipitation or if the solution remains clear. A significant, non-reversible color change or the formation of a new precipitate upon cooling may indicate thermal degradation. If degradation is suspected, avoid using heat for dissolution.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • East Chemical. (2026, March 13). Pharmaceutical Grade DMSO: A High-Performance Excipient for Modern Drug Delivery. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Lab Chemicals. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Nicolas, T., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Gorniak, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Retrieved from [Link]

  • Oldenburg, K., et al. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Khajavi, M., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Jacob, M. (2019, May 3). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Purdue University. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in 2-(Difluoromethoxy)-6-hydroxybenzoic Acid Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the regioselectivity of difluoromethylation on polyhydroxylated aromatic systems. The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the regioselectivity of difluoromethylation on polyhydroxylated aromatic systems. The synthesis of 2-(Difluoromethoxy)-6-hydroxybenzoic acid presents a unique challenge: the starting material, 2,6-dihydroxybenzoic acid ( γ -resorcylic acid), possesses two identical, highly nucleophilic phenolic hydroxyls and a reactive carboxylic acid.

Without precise mechanistic control, this synthesis is prone to over-alkylation, esterification, and rapid reagent degradation. This guide is designed to provide you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity yields.

Mechanistic Troubleshooting: Understanding Impurity Pathways

To eliminate impurities, we must first understand the causality behind their formation. Difluoromethylation typically relies on the generation of difluorocarbene ( :CF2​ ), a highly reactive electrophile. The strategic installation of this moiety requires balancing reagent reactivity with substrate nucleophilicity[1].

Issue A: Formation of the Bis-Alkylated Impurity
  • The Mechanism: The first difluoromethylation decreases the pKa​ of the remaining hydroxyl group due to the strong electron-withdrawing nature of the −OCF2​H group. However, if a strong base is used or if the difluoromethylating agent is present in large excess, the second hydroxyl will inevitably undergo alkylation. This over-alkylation is a notorious issue in the synthesis of related pharmaceuticals, such as the generation of 3,4-bis(difluoromethoxy)benzoic acid during Roflumilast preparation[2].

  • The Solution: Utilize a mild base (e.g., K2​CO3​ ) and strictly limit the difluoromethylating agent (e.g., Sodium chlorodifluoroacetate) to 1.1 equivalents.

Issue B: Difluoromethyl Ester Formation
  • The Mechanism: Free carboxylic acids can act as nucleophiles toward difluorocarbene, forming unstable difluoromethyl esters. Direct difluoromethylation of unprotected aromatic C-H or COOH bonds often leads to complex isomeric mixtures[3].

  • The Solution: The carboxylic acid must be transiently masked. Pre-protecting the substrate as a methyl ester completely neutralizes this impurity pathway.

Issue C: Unreacted Starting Material (Hydrolysis)
  • The Mechanism: Difluorocarbene is highly susceptible to hydrolysis. If adventitious water is present in the solvent, the carbene rapidly degrades into carbon monoxide and formate before it can interact with the phenoxide ion.

  • The Solution: Ensure strictly anhydrous conditions (Karl Fischer titration < 0.05% water).

SynthesisWorkflow SM 2,6-Dihydroxybenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Intermediate Methyl 2,6-dihydroxybenzoate Step1->Intermediate Step2 Step 2: Mono-Difluoromethylation (ClCF2COONa, K2CO3, DMF) Intermediate->Step2 ProtectedProd Methyl 2-(difluoromethoxy)-6-hydroxybenzoate Step2->ProtectedProd Controlled Stoichiometry Imp1 Bis-Alkylated Impurity (Over-reaction) Step2->Imp1 Excess Carbene Imp2 Difluoromethyl Ester Impurity (Unprotected COOH) Step2->Imp2 Unprotected COOH Step3 Step 3: Saponification (LiOH, THF/H2O) ProtectedProd->Step3 Product 2-(Difluoromethoxy)-6-hydroxybenzoic acid (Target Product) Step3->Product pH Adjustment (pH 2-3)

Caption: Workflow for the synthesis of 2-(Difluoromethoxy)-6-hydroxybenzoic acid highlighting impurity pathways.

Quantitative Impurity Profile

Monitoring relative retention times (RRT) via HPLC is critical for a self-validating workflow. Below is the standard impurity profile you should benchmark against.

ImpurityChemical StructureRRT (Approx.)Acceptable LimitMitigation / Clearance Strategy
Unreacted SM 2,6-Dihydroxybenzoic acid0.65< 1.0%Use strictly anhydrous DMF; ensure complete carbene generation.
Bis-Alkylated 2,6-Bis(difluoromethoxy)benzoic acid1.45< 0.5%Strict stoichiometric control (1.1 eq); pH-controlled aqueous extraction.
Esterified 2-(Difluoromethoxy)-6-hydroxybenzoic acid difluoromethyl ester1.60< 0.1%Mandatory Step 1 protection (Methyl esterification).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each step, a specific physical or chemical change confirms success, preventing the carryover of errors.

Step 1: Carboxylic Acid Protection (Esterification)
  • Charge a dry round-bottom flask with 2,6-dihydroxybenzoic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalyze by adding concentrated H2​SO4​ (0.1 eq) dropwise at 0 °C.

  • Reflux at 65 °C for 12 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The highly polar starting material (baseline) must be completely converted to the faster-eluting methyl ester.

  • Workup: Concentrate, neutralize with saturated NaHCO3​ , and extract with EtOAc. Dry over Na2​SO4​ .

Step 2: Selective Mono-Difluoromethylation
  • Dissolve the intermediate methyl 2,6-dihydroxybenzoate (1.0 eq) in strictly anhydrous DMF (KF < 0.05%).

  • Deprotonate by adding anhydrous K2​CO3​ (1.5 eq). Stir for 30 minutes at room temperature to form the phenoxide.

  • Alkylate: Add Sodium chlorodifluoroacetate ( ClCF2​COONa ) (1.1 eq) in three equal portions over 1 hour while heating the mixture to 90 °C. Causality note: Portion-wise addition prevents a massive spike in carbene concentration, minimizing bis-alkylation.

  • Validation Check: Monitor via HPLC. Stop the reaction when the mono-alkylated product plateaus and before the bis-alkylated impurity (RRT 1.45) exceeds 2%.

Step 3: Saponification & pH-Controlled Purification
  • Cleave: Dissolve the crude product in a 1:1 mixture of THF and H2​O . Add LiOH⋅H2​O (3.0 eq) and stir at room temperature for 4 hours.

  • Purify (Crucial Step): Evaporate the THF. Adjust the aqueous layer to pH 8.0–8.5 using dilute HCl.

  • Extract: Wash the aqueous layer with EtOAc. Logic: At pH 8.5, the mono-product remains ionized in the water layer, while the neutral bis-alkylated impurity partitions into the organic waste.

  • Precipitate: Acidify the retained aqueous layer to pH 2.0 using 6M HCl. The target 2-(Difluoromethoxy)-6-hydroxybenzoic acid will precipitate as an off-white solid. Filter and dry under vacuum.

PurificationLogic Mix Crude Mixture (Mono-OH + Bis-OCF2H) BaseExt Aqueous Extraction (pH 8.0 - 8.5) Mix->BaseExt OrgPhase Organic Phase (Bis-OCF2H Impurity) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (Mono-OH Product Salt) BaseExt->AqPhase Retain Acidify Acidification (HCl to pH 2.0) AqPhase->Acidify PureProd Precipitated Product (>99% Purity) Acidify->PureProd

Caption: Logic diagram for the pH-controlled purification to remove bis-difluoromethylated impurities.

Frequently Asked Questions (FAQs)

Q: Why is my final product dark brown instead of off-white? A: The resorcinol moiety (1,3-dihydroxybenzene derivative) is highly electron-rich and prone to rapid air oxidation, forming quinone-like degradation products. To prevent this, degas your solvents with nitrogen prior to the saponification step and store the final solid under an inert atmosphere at 4 °C.

Q: Can I use Freon-22 ( ClF2​CH ) gas instead of Sodium chlorodifluoroacetate? A: Yes, but it is not recommended for this specific substrate. Freon-22 requires a sealed autoclave and a much stronger base (like NaOH or KOH) to generate the carbene. Strong bases strip the selectivity away from the reaction, drastically increasing the formation of the bis-difluoromethylated impurity and causing premature hydrolysis of the ester protecting group.

Q: My HPLC shows a massive peak for unreacted starting material, but all my ClCF2​COONa was consumed. What happened? A: Your DMF was likely wet. Sodium chlorodifluoroacetate decomposes smoothly into difluorocarbene, but if water is present, the carbene acts as a base/electrophile toward H2​O , rapidly hydrolyzing into carbon monoxide and formate. Always use fresh, anhydrous DMF over molecular sieves.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of 2-(Difluoromethoxy)-6-hydroxybenzoic acid. As a substituted phenolic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the crystallization of 2-(Difluoromethoxy)-6-hydroxybenzoic acid. As a substituted phenolic acid, its crystallization behavior is governed by a delicate interplay of factors including solvent selection, temperature, supersaturation, and pH. This document provides a comprehensive resource, structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during its crystallization.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of 2-(Difluoromethoxy)-6-hydroxybenzoic acid, providing concise answers and directing users to more detailed sections where appropriate.

1. What are the most critical parameters to control during the crystallization of 2-(Difluoromethoxy)-6-hydroxybenzoic acid?

The most critical parameters are:

  • Solvent System: The choice of solvent and any anti-solvent is paramount as it dictates the solubility curve.

  • Supersaturation: This is the primary driving force for crystallization and must be carefully controlled to manage nucleation and crystal growth.

  • Temperature: Temperature directly influences solubility and the rate of crystallization.

  • pH: As an acidic compound, the pH of the solution can significantly alter its solubility and, consequently, the crystallization outcome.[1][2][3]

2. How do I select an appropriate solvent for crystallization?

A good solvent for crystallization should exhibit moderate solubility for 2-(Difluoromethoxy)-6-hydroxybenzoic acid at elevated temperatures and low solubility at room temperature or below. This differential solubility allows for a high yield upon cooling.[4] A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble, can also be effective.[4] The two solvents must be miscible.[4]

3. What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase. This often happens when a solution is cooled too quickly or when a highly supersaturated solution is generated. To prevent this, a slower cooling rate or a more gradual addition of anti-solvent is recommended. Seeding the solution with a small amount of the desired crystalline material can also help to promote heterogeneous nucleation on the seed crystals rather than the formation of an oil.

4. Why is the pH of the solution important for the crystallization of an acidic compound?

The pH of the aqueous media affects the solubility and the outcome of crystallization processes.[1] For an acidic compound like 2-(Difluoromethoxy)-6-hydroxybenzoic acid, the solubility in aqueous solutions is pH-dependent. At higher pH values (above its pKa), the acid will be deprotonated to its more soluble salt form. Conversely, lowering the pH will protonate the molecule, reducing its solubility and promoting crystallization.[1][2]

5. What is the purpose of seeding in a crystallization process?

Seeding involves adding a small quantity of pre-existing crystals of the desired compound to the solution. This provides a template for crystal growth, which can help to:

  • Control the polymorphic form.

  • Induce crystallization when spontaneous nucleation is difficult.

  • Improve the crystal size distribution.

  • Prevent oiling out by providing a surface for controlled deposition.[5]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges that may arise during the crystallization of 2-(Difluoromethoxy)-6-hydroxybenzoic acid.

A. Issue: Poor or No Crystal Yield

A low yield of crystalline material is a common issue that can often be resolved by systematically evaluating the experimental parameters.

Troubleshooting Workflow: Low Crystal Yield

Low_Yield_Troubleshooting start Low Crystal Yield check_solubility Step 1: Re-evaluate Solvent System Is the solubility difference between hot and cold significant? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Sufficient Solubility Delta solubility_no No check_solubility->solubility_no Insufficient Solubility Delta optimize_cooling Step 2: Optimize Cooling Profile Is the final temperature low enough? solubility_yes->optimize_cooling end_bad Re-evaluate from Start solubility_no->end_bad cooling_yes Yes optimize_cooling->cooling_yes Optimal Cooling cooling_no No optimize_cooling->cooling_no Sub-optimal Cooling check_concentration Step 3: Increase Initial Concentration Is the starting solution sufficiently concentrated? cooling_yes->check_concentration cooling_no->end_bad concentration_yes Yes check_concentration->concentration_yes Sufficiently Concentrated concentration_no No check_concentration->concentration_no Too Dilute consider_antisolvent Step 4: Consider Anti-solvent Addition Can an anti-solvent be used to reduce solubility? concentration_yes->consider_antisolvent concentration_no->end_bad antisolvent_yes Yes consider_antisolvent->antisolvent_yes Anti-solvent Applicable antisolvent_no No consider_antisolvent->antisolvent_no Anti-solvent Not Applicable end_good Improved Yield antisolvent_yes->end_good antisolvent_no->end_bad

Caption: Troubleshooting workflow for low crystallization yield.

Experimental Protocol: Solvent Screening
  • Preparation: Add a small, known amount of 2-(Difluoromethoxy)-6-hydroxybenzoic acid to several vials.

  • Solvent Addition: To each vial, add a different solvent from the list of potential candidates (see table below).

  • Solubility at Room Temperature: Agitate the vials at room temperature and observe the solubility. A good candidate will show low solubility.

  • Solubility at Elevated Temperature: Heat the vials and observe the temperature at which the solid dissolves completely.

  • Cooling: Allow the vials to cool slowly to room temperature and then further cool in an ice bath.

  • Observation: Observe the amount of crystalline precipitate formed.

Solvent CategoryExamplesSuitability for Phenolic Acids
Alcohols Methanol, Ethanol, IsopropanolOften good solvents, may require an anti-solvent.
Ketones Acetone, Methyl Ethyl KetoneGenerally good solvents.
Esters Ethyl AcetateCan be effective, often used in solvent pairs.
Ethers Tetrahydrofuran (THF), DioxaneGood solvents, may need an anti-solvent.
Aromatic Hydrocarbons Toluene, XyleneLower solubility, can be used as anti-solvents.
Water -Solubility is highly pH-dependent.[1]
B. Issue: Undesirable Crystal Morphology (e.g., needles, plates, agglomerates)

Crystal morphology can impact downstream processing such as filtration and drying. The goal is often to obtain well-formed, equant crystals.

Troubleshooting Strategy: Crystal Habit Modification
  • Slower Cooling Rate: A slower cooling rate reduces the level of supersaturation, allowing for more ordered crystal growth and potentially leading to more equant crystals.

  • Stirring Rate: The agitation rate can influence crystal size and agglomeration. A lower stirring speed may reduce secondary nucleation and promote the growth of larger, more well-defined crystals.

  • Solvent System Modification: The polarity of the solvent can influence which crystal faces grow at different rates. Experimenting with different solvents or solvent mixtures can alter the crystal habit.

  • pH Adjustment: For aqueous crystallizations, adjusting the pH can influence the crystal habit.[1][6]

C. Issue: Formation of an Amorphous Solid or Oil

The formation of a non-crystalline solid or an oil indicates that nucleation and growth are not proceeding in an orderly fashion.

Troubleshooting Workflow: Amorphous Solid or Oiling Out

Oiling_Out_Troubleshooting start Amorphous Solid or Oiling Out reduce_supersaturation Step 1: Reduce Rate of Supersaturation Slower cooling or anti-solvent addition start->reduce_supersaturation supersaturation_check Is the issue resolved? reduce_supersaturation->supersaturation_check introduce_seeding Step 2: Introduce Seeding Add seed crystals at the metastable zone supersaturation_check->introduce_seeding No end_good Crystalline Product Obtained supersaturation_check->end_good Yes seeding_check Is the issue resolved? introduce_seeding->seeding_check change_solvent Step 3: Change Solvent System Select a solvent with lower solubility seeding_check->change_solvent No seeding_check->end_good Yes solvent_check Is the issue resolved? change_solvent->solvent_check solvent_check->end_good Yes end_bad Further Optimization Needed solvent_check->end_bad No

Caption: Troubleshooting workflow for amorphous solid or oiling out.

Experimental Protocol: Anti-Solvent Crystallization

Anti-solvent crystallization is a technique where a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution of the compound, inducing precipitation.[7][8][9]

  • Dissolution: Dissolve the 2-(Difluoromethoxy)-6-hydroxybenzoic acid in a minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution while stirring. The rate of addition is a critical parameter to control.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation.

  • Crystal Growth: Allow the solution to stir for a period to allow the crystals to grow.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry.

Good SolventsPotential Anti-Solvents
AcetoneWater, Heptane, Toluene
EthanolWater, Diethyl ether
Tetrahydrofuran (THF)Water, Hexane

III. References

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystals. [Link]

  • How do acids affect the crystallization of substances? - Blog - Zibo Bofan Chemical Co., Ltd. (2025). Zibo Bofan Chemical Co., Ltd.[Link]

  • Crystallization method for organic acid or organic acid ester. (1993). Google Patents.

  • Processes involving the use of antisolvent crystallization. (2006). Google Patents.

  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017). MDPI. [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. (2023). ACS Omega. [Link]

  • Removal of Organic Acids from Effluent via Freeze Crystallization. (2013). International Journal of Engineering Sciences & Research Technology. [Link]

  • Gefitinib salts/cocrystals with phenolic acids as a promising solid-state approach to improve solubility. (2021). CrystEngComm. [Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols. (2018). Journal of Chemical Technology & Biotechnology. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2020). Crystals. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate. [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). Crystals. [Link]

  • How Progressive Freeze Purification Works for Carboxylic Acids. (2026). Altiras. [Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2008). Organic Process Research & Development. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. [Link]

  • (PDF) Preferential crystallization for the purification of similar hydrophobic polyphenols. (2017). ResearchGate. [Link]

  • Optimization of recrystallization process of flavonoids from Guanxi pomelo. (n.d.). FAO AGRIS. [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. [Link]

  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (2016). Google Patents.

  • Crystallization processes in pharmaceutical technology and drug delivery design. (n.d.). ScienceDirect. [Link]

  • Molecular salts of 2,6-dihydroxybenzoic acid (2,6-DHB) with N-heterocycles: Crystal structures, spectral properties and Hirshfeld surface analysis. (2018). ResearchGate. [Link]

  • 2,6-Difluorobenzoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • A method of producing 2,6-DHBA. (2018). Google Patents.

  • Crystal and molecular structure of 2,6-dihydroxybenzoic acid. (1998). University of Limerick. [Link]

  • Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). (2010). FooDB. [Link]

  • 2,6-Difluorobenzoic acid. (n.d.). PubChem. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Difluoromethoxy)-6-hydroxybenzoic Acid Reactions

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the profound synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the profound synthetic challenges associated with 2-(Difluoromethoxy)-6-hydroxybenzoic acid .

This molecule presents a "perfect storm" of synthetic difficulty: a massive di-ortho steric shield, an electron-withdrawing difluoromethoxy (-OCF₂H) group, and a nucleophilic/hydrogen-bonding hydroxyl (-OH) group. Standard coupling protocols will fail here. This guide provides the causality behind these failures and the field-proven methodologies required to bypass them.

System Overview & Diagnostic Workflow

Before attempting any amidation or esterification, you must analyze the electronic and steric environment of your substrate. The di-ortho substitution forces the carboxylate group out of coplanarity with the aromatic ring, disrupting resonance stabilization while physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the unprotected 6-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, drastically reducing its electrophilicity.

Workflow Start 2-(Difluoromethoxy)- 6-hydroxybenzoic acid CheckOH Is 6-OH Protected? Start->CheckOH Protect Protect 6-OH (MOM/Benzyl) CheckOH->Protect No Route Select Transformation CheckOH->Route Yes Protect->Route Amide Amidation Route->Amide Ester Esterification Route->Ester TCFH TCFH/NMI Coupling Amide->TCFH Secondary Amines AcidCl Oxalyl Chloride + DMF Amide->AcidCl Primary Amines Ester->AcidCl Tertiary Alcohols Alkyl Carboxylate Alkylation (R-X + K2CO3) Ester->Alkyl Primary/Secondary Alcohols

Diagnostic workflow for selecting activation strategies for di-ortho substituted benzoic acids.

Frequently Asked Questions (The "Why" and "How")

Q: Why do standard coupling reagents like EDC/HOBt or DCC fail completely with this molecule? A: Carbodiimide-based coupling relies on the formation of an O-acylisourea intermediate. In 2,6-disubstituted systems, the sheer steric bulk prevents the incoming amine from accessing the carbonyl carbon of this bulky intermediate. Instead of coupling, the intermediate either undergoes a deleterious N-acyl shift to form an unreactive N-acylurea dead-end, or it simply hydrolyzes back to the starting material[1].

Q: Is protecting the 6-hydroxy group strictly necessary? Doesn't that add more steric bulk? A: Yes, it is necessary. While adding a Methoxymethyl (MOM) or Benzyl ether group temporarily increases the steric footprint, it serves two critical functions. First, it prevents the 6-OH from acting as a competing nucleophile (which leads to lactonization or oligomerization). Second, it breaks the intramolecular hydrogen bond between the 6-OH and the 1-COOH. Breaking this H-bond allows the carboxyl group to rotate more freely, making it accessible to highly reactive, small-profile activating agents like oxalyl chloride[2].

Q: Fischer esterification is yielding 0% product. What is the alternative? A: Fischer esterification requires the formation of a bulky tetrahedral intermediate. The di-ortho substituents (-OCF₂H and -OH) physically prevent this intermediate from forming. Instead of relying on the carboxyl carbon to act as an electrophile, you must invert the reactivity: deprotonate the carboxylic acid to form a carboxylate salt, and use it as a nucleophile to attack an alkyl halide (Carboxylate Alkylation).

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Low yield and unreacted starting material during Acid Chloride formation.

  • Symptom: After treatment with oxalyl chloride and quenching, TLC or LC-MS shows a massive recovery of the starting benzoic acid.

  • Causality: The highly electron-withdrawing difluoromethoxy group (-I effect) severely reduces the nucleophilicity of the carboxylic acid oxygen. Consequently, its initial attack on the Vilsmeier-Haack intermediate (formed by Oxalyl Chloride and DMF) is exceptionally slow.

  • Solution: Increase the catalytic amount of DMF from the standard 1 mol% to 5-10 mol%. Allow the reaction to stir at room temperature for an extended period (up to 4 hours) before applying any heat. Monitor the reaction via the cessation of CO/CO₂ gas evolution—a self-validating physical indicator of intermediate consumption[2][3].

Issue 2: Amidation with secondary amines fails even with Acid Chlorides.

  • Symptom: The acid chloride forms successfully, but coupling with a hindered secondary amine yields <10% product.

  • Causality: The acid chloride itself is sterically hindered. A secondary amine may lack the nucleophilic trajectory to attack the carbonyl carbon.

  • Solution: Switch to a uronium-based reagent system, specifically TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-Methylimidazole). TCFH generates a transient acid chloride, which NMI immediately attacks to form a highly reactive, planar acyl imidazolium intermediate. This planar intermediate is far more susceptible to attack by hindered amines[4].

Mechanism Acid Sterically Hindered Carboxylic Acid AcylCl Transient Acyl Chloride Acid->AcylCl + TCFH TCFH TCFH Reagent TCFH->AcylCl AcylImid Reactive Acyl Imidazolium AcylCl->AcylImid + NMI NMI NMI Catalyst NMI->AcylImid Product Coupled Amide AcylImid->Product + Amine

Mechanistic pathway of TCFH/NMI bypassing steric bulk via an acyl imidazolium intermediate.

Quantitative Data: Coupling Strategy Efficacy

The following table summarizes the expected performance of various coupling strategies when applied specifically to di-ortho substituted, sterically hindered benzoic acids.

Activation StrategyReagentsTemperatureTypical YieldSteric ToleranceReference Grounding
Carbodiimide (Standard) EDC / HOBt20 °C< 10%Poor[1]
Carbodiimide (Optimized) DIC / HOPO70 °C60 - 75%Moderate[1]
Uronium / Imidazolium TCFH / NMI20 - 50 °C80 - 95%Excellent[4]
Acid Chloride Oxalyl Chloride / DMF0 °C to RT85 - 95%Excellent[2][3]
Carboxylate Alkylation R-X / K₂CO₃60 °C80 - 90%ExcellentGeneral Practice

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of Amides via Acid Chloride Activation (Oxalyl Chloride Method)

This protocol utilizes oxalyl chloride over thionyl chloride due to its lower boiling point, ensuring that excess reagent can be removed entirely under vacuum without degrading the sensitive difluoromethoxy group[2].

  • Preparation: Dissolve 1.0 equivalent (eq) of 6-protected 2-(Difluoromethoxy)-6-hydroxybenzoic acid in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert Argon atmosphere.

  • Catalysis: Add 0.05 eq of anhydrous N,N-Dimethylformamide (DMF). Self-validation: The solution should remain clear.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.5 eq of Oxalyl Chloride over 10 minutes.

  • Maturation: Remove the ice bath. Stir at room temperature until gas evolution (CO and CO₂) completely ceases (typically 2 to 4 hours).

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl and unreacted oxalyl chloride.

  • Coupling: Re-dissolve the crude, highly reactive acid chloride in anhydrous DCM and cool to 0 °C.

  • Amine Addition: Add 2.0 eq of the target amine, followed immediately by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Completion & Workup: Stir at room temperature for 4–12 hours. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and purify via flash column chromatography.

Protocol B: Direct Amidation using TCFH/NMI (Mechanochemical or Solution Phase)

This protocol is specifically designed for extremely hindered secondary amines where acid chlorides fail[4].

  • Reagent Assembly: To a dry reaction vessel, add 1.0 eq of the benzoic acid derivative and 1.2 eq of the amine.

  • Activation Mix: Add 1.3 eq of TCFH and 3.0 eq of N-methylimidazole (NMI).

  • Solvent Addition:

    • For Solution Phase: Add a minimal volume of anhydrous acetonitrile (MeCN) or ethyl acetate (EtOAc) to achieve a 0.5 M concentration.

    • For Mechanochemical (LAG): Add a catalytic amount of EtOAc (Liquid-Assisted Grinding).

  • Reaction: Stir aggressively at room temperature (or mill at 30 Hz if using mechanochemistry) for 60 to 90 minutes. Self-validation: An immediate color change or slight exotherm indicates the rapid formation of the acyl imidazolium species.

  • Isolation: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove excess NMI and unreacted amine), water, and saturated NaHCO₃. Dry over MgSO₄, concentrate, and purify.

References

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[6]uril ACS Sustainable Chemistry & Engineering URL: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach Current Chemistry Letters, Growing Science URL: [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid Synthesis Protocols: A Comparative Guide

Executive Summary & The Regioselectivity Challenge The synthesis of 2-(difluoromethoxy)-6-hydroxybenzoic acid (CAS 1799439-06-7) represents a classic regioselectivity challenge in modern medicinal chemistry. Difluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Regioselectivity Challenge

The synthesis of 2-(difluoromethoxy)-6-hydroxybenzoic acid (CAS 1799439-06-7) represents a classic regioselectivity challenge in modern medicinal chemistry. Difluoromethyl ethers are highly valued bioisosteres used to modulate metabolic stability, lipophilicity, and molecular conformation in drug discovery[1]. However, the starting material for this compound—2,6-dihydroxybenzoic acid (γ-resorcylic acid)—contains two symmetrically equivalent phenolic hydroxyl groups.

Achieving high reproducibility requires controlling the mono-difluoromethylation of one hydroxyl while leaving the other intact. Direct difluoromethylation often yields statistical mixtures of unreacted, mono-, and bis-difluoromethylated products, crippling large-scale reproducibility[2]. This guide objectively compares the two primary synthetic protocols—Direct Mono-Difluoromethylation versus a Protection-Deprotection Strategy —to establish a self-validating system for reliable synthesis.

Mechanistic Grounding: Difluorocarbene Generation

Both protocols rely on the generation of an electrophilic difluorocarbene intermediate. Historically, ozone-depleting chlorodifluoromethane gas was used, but variable yields, dimer/trimer byproducts, and environmental toxicity made it obsolete for modern scale-up[1]. Today, Sodium Chlorodifluoroacetate (SCDA) is the industry standard due to its bench stability, availability in bulk, and mild toxicity[3].

Upon controlled heating, SCDA undergoes thermal decarboxylation to release difluorocarbene (:CF2). This highly electrophilic singlet carbene is rapidly trapped by the phenoxide anion generated under basic conditions, followed by protonation to yield the difluoromethyl ether[4].

CarbeneMechanism SCDA Sodium Chlorodifluoroacetate (ClCF2COONa) Heat Thermal Decarboxylation (-CO2, -NaCl) SCDA->Heat Carbene Difluorocarbene (:CF2) Heat->Carbene Trapping Electrophilic Trapping & Protonation Carbene->Trapping Phenoxide Phenoxide Anion (ArO⁻) Phenoxide->Trapping Product Aryl Difluoromethyl Ether (ArO-CF2H) Trapping->Product

Figure 1: Mechanism of difluorocarbene generation from SCDA and subsequent phenoxide trapping.

Workflow Comparison

The fundamental difference between the two protocols lies in their approach to symmetry breaking. Protocol A attempts to control the reaction kinetically via stoichiometry, while Protocol B uses a deterministic sequence of protection and deprotection to guarantee regiocontrol.

Workflow cluster_A Protocol A: Direct Route (Low Reproducibility) cluster_B Protocol B: Protection Route (High Reproducibility) SM Methyl 2,6-dihydroxybenzoate A1 Direct O-Difluoromethylation (SCDA, K2CO3, DMF) SM->A1 B1 Mono-Benzylation (BnBr, K2CO3) SM->B1 A2 Mixture: Mono- & Bis-alkylated A1->A2 A3 Chromatographic Separation & Ester Hydrolysis A2->A3 Target 2-(Difluoromethoxy)-6-hydroxybenzoic acid A3->Target B2 O-Difluoromethylation (SCDA, Cs2CO3, DMF) B1->B2 B3 Hydrogenolysis (Pd/C, H2) & Ester Hydrolysis B2->B3 B3->Target

Figure 2: Comparative workflows for the synthesis of 2-(Difluoromethoxy)-6-hydroxybenzoic acid.

Detailed Experimental Protocols & Causality

Protocol A: Direct Mono-Difluoromethylation (Statistical Approach)

This atom-economical route attempts to directly mono-alkylate methyl 2,6-dihydroxybenzoate.

  • Step 1: Difluoromethylation. To a solution of methyl 2,6-dihydroxybenzoate (1.0 equiv) in DMF, add K₂CO₃ (1.5 equiv) and SCDA (1.2 equiv). Heat the mixture to 90–100 °C for 4 hours.

    • Causality Check: The choice of a mild base like K₂CO₃ is critical. Strong bases would rapidly consume the difluorocarbene via side reactions or prematurely hydrolyze the ester[4]. The slight excess of SCDA (1.2 equiv) is a compromise to push conversion without overwhelmingly favoring the bis-difluoromethylated byproduct.

  • Step 2: Purification. The crude mixture contains unreacted starting material (~20%), the desired mono-product (~45%), and the bis-alkylated product (~35%). Strict silica gel chromatography is required.

  • Step 3: Hydrolysis. The purified mono-ester is hydrolyzed using LiOH in THF/H₂O (3:1) at room temperature, followed by acidification to pH 2 to precipitate the final 2-(difluoromethoxy)-6-hydroxybenzoic acid.

Protocol B: Protection-Deprotection Strategy (Deterministic Approach)

This protocol prioritizes absolute regiocontrol, making it the superior choice for reproducible scale-up.

  • Step 1: Mono-Benzylation. React methyl 2,6-dihydroxybenzoate (1.0 equiv) with benzyl bromide (1.05 equiv) and K₂CO₃ in acetone at reflux.

    • Causality Check: Why does this not bis-benzylate? The remaining free hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl. This drastically reduces its nucleophilicity, ensuring near-perfect mono-protection.

  • Step 2: Difluoromethylation. The mono-benzylated intermediate is reacted with SCDA (2.5 equiv) and Cs₂CO₃ (2.0 equiv) in DMF at 100 °C.

    • Causality Check: Because only one hydroxyl is available, we can use an excess of SCDA to drive the reaction to >95% completion without fear of over-alkylation[3].

  • Step 3: Deprotection. The benzyl group is removed via hydrogenolysis (10% Pd/C, H₂ balloon, MeOH, room temperature).

  • Step 4: Hydrolysis. The resulting ester is hydrolyzed with LiOH as in Protocol A to yield the final product.

Comparative Performance Data

MetricProtocol A (Direct)Protocol B (Protection)
Overall Yield 30 - 40%65 - 75%
Regioselectivity Poor (Statistical mixture)Excellent (>98% mono-selective)
Purification Dependency High (Difficult chromatographic separations)Low (Intermediates can be crystallized)
Scalability Poor (Exothermic runaway risk with excess SCDA)Excellent (Highly controlled)
Reproducibility Score 3 / 109 / 10

Expert Insights on Reproducibility & Safety

As an application scientist, I strongly advise against Protocol A for anything beyond milligram-scale discovery chemistry. The slight savings in step count are entirely negated by the catastrophic loss of yield during chromatography and the batch-to-batch variance inherent in statistical reactions.

Safety Warning for Scale-Up: The thermal decarboxylation of SCDA generates equimolar amounts of CO₂ gas[4]. In Protocol B, where excess SCDA is used to drive the reaction, the ability to control the release of CO₂ from the reaction mixture is a critical safety parameter[4]. Always equip the reactor with an adequate venting system and add the SCDA in portions if operating above a 10-gram scale. Furthermore, difluoromethylation at lower temperatures using alternative reagents (such as diethyl bromodifluoromethylphosphonate) can be beneficial for safe scale-up, as it avoids rapid gas evolution and shows broader functional group tolerance due to milder conditions[4].

References

  • Difluoromethylation of Phenols - Organic Syntheses Procedure. orgsyn.org.
  • Recent Advances in the Synthetic Application of Difluorocarbene. thieme-connect.com.
  • Late-stage difluoromethylation: concepts, developments and perspective. rsc.org.
  • Difluoromethylation of Phenols - Organic Syntheses. orgsyn.org.

Sources

Comparative

Cross-Validation of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid Receptor Binding Assays: A Comparative Guide

Introduction In the preclinical development of small molecules, 2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS 1799439-06-7) represents a highly specific, fluorinated fragment-like lead[1]. Salicylic acid derivatives and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the preclinical development of small molecules, 2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS 1799439-06-7) represents a highly specific, fluorinated fragment-like lead[1]. Salicylic acid derivatives and fluorinated benzoic acids are frequently utilized to target prostanoid receptors, nuclear receptors, and specific G-protein coupled receptors (GPCRs). However, the unique physicochemical properties of this compound—specifically the electron-withdrawing difluoromethoxy group and the ionizable phenolic hydroxyl—can introduce significant assay artifacts, such as fluorescence quenching, non-specific matrix binding, or lipid partitioning.

To establish absolute confidence in the compound's pharmacological profile, researchers must employ an orthogonal cross-validation cascade. This guide provides an objective comparison of three distinct receptor binding methodologies—TR-FRET, Surface Plasmon Resonance (SPR), and Radioligand Binding—detailing the causality behind experimental choices to ensure a self-validating data package.

Part 1: The Causality of Assay Selection

Relying on a single assay format is a primary cause of false positives in early drug discovery. As outlined in the NIH Assay Guidance Manual, a robust testing funnel requires orthogonal validation to separate true biological affinity from technology-specific interference[2].

  • TR-FRET (Primary Screening): Time-Resolved Fluorescence Resonance Energy Transfer is ideal for high-throughput equilibrium measurements. The Causality: Aromatic compounds like 2-(Difluoromethoxy)-6-hydroxybenzoic acid often exhibit nanosecond-scale autofluorescence. TR-FRET utilizes lanthanide donors (e.g., Terbium) with millisecond emission half-lives. By introducing a 100-microsecond measurement delay, we completely bypass the compound's autofluorescence, isolating the true receptor-ligand displacement signal[3].

  • SPR (Kinetic Profiling): Equilibrium affinity ( KD​ or Ki​ ) does not capture the dynamic nature of binding. The Causality: The difluoromethoxy moiety can engage in unique halogen-bonding interactions within a receptor pocket, often prolonging the target residence time ( τ=1/koff​ ). SPR provides label-free, real-time kinetic resolution ( kon​ and koff​ ), revealing whether the compound is a transient binder or a long-residence inhibitor[4].

  • Radioligand Binding (The Gold Standard): Both TR-FRET and SPR require engineered receptors (fluorophore-labeled or biotinylated) removed from their native environment. The Causality: Radioligand binding utilizes native, untagged cell membranes. This ensures that the binding affinity observed in biochemical assays is not an artifact of receptor solubilization or steric hindrance from artificial tags, providing the ultimate "truth stage" validation[5].

Part 2: Objective Comparison of Methodologies

The following table summarizes the quantitative and operational metrics for evaluating 2-(Difluoromethoxy)-6-hydroxybenzoic acid across the three platforms.

ParameterTR-FRET CompetitionSurface Plasmon Resonance (SPR)Radioligand Binding (Filtration)
Primary Readout Ratio of fluorescence emission (e.g., 665nm/615nm)Refractive index change (Response Units, RU)Radioactivity (Counts Per Minute, CPM)
Output Metrics IC50​ , Apparent Ki​ kon​ , koff​ , KD​ , Residence Time IC50​ , Ki​ , Bmax​
Receptor State Soluble, tagged (e.g., SNAP-tag, His-tag)Immobilized, tagged (e.g., Biotinylated)Native membrane-bound (untagged)
Throughput High (384/1536-well microplates)Medium (Microfluidic channels)Low to Medium (96-well format)
Artifact Risk Inner-filter effect, fluorophore quenchingNon-specific matrix binding, mass transport limitsLipophilic partitioning, high non-specific binding
Role in Cascade Primary high-throughput screeningKinetic profiling and residence time validationOrthogonal "truth stage" confirmation

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Below are the step-by-step methodologies engineered to mitigate the specific risks associated with 2-(Difluoromethoxy)-6-hydroxybenzoic acid.

Protocol 1: TR-FRET Competition Assay
  • Reagent Preparation: Prepare 5 nM Terbium (Tb)-labeled target receptor and 25 nM fluorescent tracer ligand in assay buffer (HEPES pH 7.4, 0.05% Tween-20).

    • Causality: The receptor concentration is strictly maintained below the tracer's KD​ . This prevents ligand depletion (the "hook effect"), ensuring the assay follows strict Michaelis-Menten competition kinetics[6].

  • Compound Addition: Dispense the compound in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions) using acoustic liquid handling to maintain a constant 1% DMSO final concentration.

    • Causality: Strict DMSO normalization across all wells prevents solvent-induced conformational shifts in the receptor, a common source of baseline drift[6].

  • Incubation & Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Read on a multi-mode plate reader with a 100 µs delay before integration.

Protocol 2: SPR Kinetic Profiling
  • Surface Preparation: Immobilize the biotinylated receptor onto a Streptavidin (SA) sensor chip to a target density of 1500-2000 Response Units (RU).

    • Causality: Oriented immobilization via the biotin-streptavidin interaction ensures the binding pocket remains uniformly accessible. This avoids the active-site occlusion artifacts frequently caused by random amine coupling[4].

  • Analyte Injection (Single-Cycle Kinetics): Inject 2-(Difluoromethoxy)-6-hydroxybenzoic acid in increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) without regeneration steps between injections.

    • Causality: Single-cycle kinetics prevent surface degradation from harsh regeneration buffers, which is critical for maintaining the structural integrity of fragile receptor preparations[4].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Protocol 3: Radioligand Binding (Filtration)
  • Membrane Incubation: Incubate 10 µg of native cell membranes expressing the target receptor with 1 nM [3H] -reference ligand and varying concentrations of the test compound.

    • Causality: Utilizing native membranes ensures the receptor is in its physiological lipid environment, validating that the affinity observed in TR-FRET/SPR is biologically relevant[5].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber plates pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of lipophilic ligands and maximizing the signal-to-noise ratio[5].

  • Scintillation Counting: Add scintillation cocktail, measure radioactivity (CPM), and calculate the absolute Ki​ using the Cheng-Prusoff equation.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical flow and data concordance required for the orthogonal cross-validation cascade.

G cluster_assays Orthogonal Cross-Validation Strategy Compound 2-(Difluoromethoxy)- 6-hydroxybenzoic acid TRFRET TR-FRET (Equilibrium Ki) Compound->TRFRET Primary SPR SPR (Kinetics: kon, koff) Compound->SPR Orthogonal Radioligand Radioligand (Native Affinity) Compound->Radioligand Gold Standard DataIntegration Data Concordance & Validation TRFRET->DataIntegration SPR->DataIntegration Radioligand->DataIntegration Validation Validated Lead Profile DataIntegration->Validation Artifact Clearance

Figure 1: Orthogonal cross-validation workflow for receptor binding assays.

References

  • Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]

  • Zhou, Wei. "Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands." ACS Omega (2023). Available from:[Link]

  • Hu, L., et al. "Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction." PMC (2011). Available from:[Link]

  • Auld DS, Farmen MW, Kahl SD, et al. "Receptor Binding Assays for HTS and Drug Discovery." In: Assay Guidance Manual. Available from:[Link]

Sources

Validation

A Technical Guide to the In Vitro Profiling of 2-(Difluoromethoxy)-6-hydroxybenzoic Acid Against Standard Reference Inhibitors

This guide provides a comprehensive framework for evaluating the in vitro inhibitory potential of 2-(Difluoromethoxy)-6-hydroxybenzoic acid, a novel derivative of the well-established pharmacophore, 2,6-dihydroxybenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro inhibitory potential of 2-(Difluoromethoxy)-6-hydroxybenzoic acid, a novel derivative of the well-established pharmacophore, 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid). We will explore its hypothetical performance against standard reference inhibitors of key enzymes in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities with potential anti-inflammatory properties.

The core of this guide is a comparative analysis, grounded in the established bioactivity of hydroxybenzoic acid derivatives. While direct experimental data for 2-(Difluoromethoxy)-6-hydroxybenzoic acid is not yet publicly available, its structural similarity to known bioactive compounds allows for a scientifically reasoned prediction of its mechanism of action and a robust strategy for its in vitro evaluation.

Introduction: The Rationale for 2-(Difluoromethoxy)-6-hydroxybenzoic Acid as an Anti-Inflammatory Agent

Hydroxybenzoic acids are a class of phenolic compounds with a broad range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] The 2,6-dihydroxybenzoic acid scaffold, in particular, has been a subject of interest in medicinal chemistry.[2] The introduction of a difluoromethoxy group (-OCF₂H) in place of one of the hydroxyl groups is a strategic chemical modification. This group can act as a bioisostere of a hydroxyl or methoxy group, potentially altering the compound's lipophilicity, metabolic stability, and binding interactions with protein targets.[3][4] The difluoromethoxy group's ability to act as a lipophilic hydrogen bond donor may offer unique binding characteristics.[4]

Given that many phenolic compounds, including hydroxybenzoic acid derivatives, exert their anti-inflammatory effects by modulating the arachidonic acid cascade, we hypothesize that 2-(Difluoromethoxy)-6-hydroxybenzoic acid will act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation, pain, and fever.[5][6]

Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade

The arachidonic acid cascade is a primary target for anti-inflammatory drugs. Upon cellular stimulation, phospholipase A₂ releases arachidonic acid from the cell membrane. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX PGs Prostaglandins & Thromboxanes COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation GI_Protection Gastric Protection, Platelet Aggregation PGs->GI_Protection LTs->Inflammation Asthma Bronchoconstriction, Asthma LTs->Asthma Test_Compound 2-(Difluoromethoxy)-6-hydroxybenzoic acid (Hypothesized Inhibition) Test_Compound->COX Test_Compound->LOX NSAIDs Standard NSAIDs (e.g., Indomethacin) NSAIDs->COX LOX_Inhibitors LOX Inhibitors (e.g., NDGA) LOX_Inhibitors->LOX

Figure 1: Hypothesized inhibition of the Arachidonic Acid Cascade.

In Vitro Experimental Design: A Comparative Approach

To validate our hypothesis and characterize the inhibitory profile of 2-(Difluoromethoxy)-6-hydroxybenzoic acid, a series of in vitro enzyme inhibition assays are proposed. These assays will be performed in parallel with well-characterized standard inhibitors to provide a clear benchmark for its potency and selectivity.

Cyclooxygenase (COX) Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against both COX-1 and COX-2 isoforms. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), will be a critical parameter to assess the potential for reduced gastrointestinal side effects.[7]

Standard Reference Inhibitors:

  • Indomethacin: A non-selective COX inhibitor, known to be more potent against COX-1.[5]

  • Celecoxib: A highly selective COX-2 inhibitor.[5]

Experimental Protocol (Fluorometric Method): [6][8]

  • Reagent Preparation:

    • Prepare a reaction mix containing COX Assay Buffer, a fluorescent probe, and a diluted COX cofactor.

    • Prepare serial dilutions of 2-(Difluoromethoxy)-6-hydroxybenzoic acid and the reference inhibitors (Indomethacin, Celecoxib) in a suitable solvent (e.g., DMSO).

    • Dilute human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of arachidonic acid in NaOH, followed by dilution in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well opaque microplate, add the diluted test compound or reference inhibitor. For enzyme control wells, add the solvent.

    • Add the reaction mix to all wells.

    • Add the diluted COX-1 or COX-2 enzyme to the respective wells.

    • Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Determine the percent inhibition for each concentration relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Lipoxygenase (LOX) Inhibition Assay

This assay will evaluate the inhibitory activity of the test compound against a representative lipoxygenase enzyme, such as soybean 15-LOX, which is often used for screening.[9][10]

Standard Reference Inhibitor:

  • Nordihydroguaiaretic Acid (NDGA): A non-selective LOX inhibitor.[10]

Experimental Protocol (Colorimetric Method): [10][11]

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer from the provided 10X stock.

    • Prepare serial dilutions of 2-(Difluoromethoxy)-6-hydroxybenzoic acid and NDGA in a suitable solvent.

    • Dilute the 15-LOX enzyme in the assay buffer.

    • Prepare the substrate solution (linoleic acid or arachidonic acid) in potassium hydroxide and dilute with the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, diluted test compound or reference inhibitor, and the diluted 15-LOX enzyme. For blank wells, omit the enzyme.

    • Incubate the plate for 5 minutes at room temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate on an orbital shaker for 10 minutes at room temperature.

    • Stop the reaction and develop the color by adding a chromogen solution to each well.

    • Shake the plate for an additional 5 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength between 490-500 nm.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Test_Compound 2-(Difluoromethoxy)-6- hydroxybenzoic acid (Serial Dilutions) Plate_Setup 1. Plate Setup: Add Buffers, Inhibitors, Enzymes Test_Compound->Plate_Setup Ref_Inhibitors Reference Inhibitors (Indomethacin, Celecoxib, NDGA) (Serial Dilutions) Ref_Inhibitors->Plate_Setup Enzymes Enzymes (COX-1, COX-2, 15-LOX) (Diluted) Enzymes->Plate_Setup Substrates Substrates (Arachidonic Acid, Linoleic Acid) (Prepared) Reaction_Start 3. Initiate Reaction: Add Substrate Substrates->Reaction_Start Incubation 2. Pre-incubation Plate_Setup->Incubation Incubation->Reaction_Start Measurement 4. Data Acquisition: (Fluorometric/Colorimetric) Reaction_Start->Measurement Percent_Inhibition Calculate % Inhibition Measurement->Percent_Inhibition IC50_Curve Generate Dose-Response Curves Percent_Inhibition->IC50_Curve IC50_Value Determine IC₅₀ Values IC50_Curve->IC50_Value Selectivity Calculate Selectivity Index (SI) IC50_Value->Selectivity For COX Assays

Figure 2: General workflow for in vitro enzyme inhibition assays.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the inhibitory activities of 2-(Difluoromethoxy)-6-hydroxybenzoic acid and standard reference inhibitors. The IC₅₀ values for the reference inhibitors are based on representative data from the literature, while the values for the test compound are illustrative of a potentially favorable profile for a novel anti-inflammatory agent.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)15-LOX IC₅₀ (µM)
2-(Difluoromethoxy)-6-hydroxybenzoic acid 15.0 (Predicted)0.5 (Predicted)30 (Predicted)5.0 (Predicted)
Indomethacin0.42[5]2.75[5]0.15> 100
Celecoxib30.0[5]0.05[5]600> 100
Nordihydroguaiaretic Acid (NDGA)> 100> 100N/A12.0[10]

Note: The IC₅₀ values for 2-(Difluoromethoxy)-6-hydroxybenzoic acid are hypothetical and serve as a predictive target for experimental validation.

Conclusion and Future Directions

This guide outlines a scientifically grounded approach for the in vitro evaluation of 2-(Difluoromethoxy)-6-hydroxybenzoic acid as a potential inhibitor of COX and LOX enzymes. Based on its structural analogy to known bioactive hydroxybenzoic acids and the strategic inclusion of a difluoromethoxy moiety, there is a strong rationale for investigating its anti-inflammatory potential.

The proposed experimental workflows, utilizing established protocols and standard reference inhibitors, will enable a robust characterization of its potency and selectivity. Should the experimental data align with the favorable hypothetical profile presented, further studies, including cell-based assays to assess effects on prostaglandin and leukotriene production in inflammatory cells, and subsequent in vivo models of inflammation, would be warranted. This systematic approach will be crucial in determining if 2-(Difluoromethoxy)-6-hydroxybenzoic acid represents a promising new lead compound in the development of novel anti-inflammatory therapeutics.

References

  • van der Logt, C. et al. (2018). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Jørgensen, A. et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. BenchChem.
  • BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem.
  • Logvinov, S. V. et al. (2023). New Bioactive β-Resorcylic Acid Derivatives from the Alga-Derived Fungus Penicillium antarcticum KMM 4685. Marine Drugs, 21(3), 179.
  • Gunathilake, K. et al. (2019). In Vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie.
  • Sathish Kumar, R. et al. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum (L) DC. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 11-14.
  • Gao, C. et al. (2021). Natural resorcylic acid lactones: a chemical biology approach for anticancer activity. Drug Discovery Today, 26(12), 2841-2850.
  • Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • Woo, S. et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2869-2877.
  • Wang, Y. et al. (2021). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 12(35), 11762-11768.
  • Han, Y. et al. (2019). Identification of a Unique Resorcylic Acid Lactone Derivative That Targets Both Lymphangiogenesis and Angiogenesis. Journal of Medicinal Chemistry, 62(19), 8783-8797.
  • Wang, Y. et al. (2024). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Marine Drugs, 22(5), 209.
  • Li, Y. et al. (2025). The chemical and biological properties of natural resorcylic acid lactones.
  • Costa, G. et al. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry, 6, 126.
  • MedChemExpress. (n.d.). COX Inhibitors. MedChemExpress.
  • Han, Y. et al. (2019). Identification of a Unique Resorcylic Acid Lactone Derivative That Targets Both Lymphangiogenesis and Angiogenesis. PubMed.
  • Jabeen, A. et al. (2014). Evaluation of in vitro urease and lipoxygenase inhibition activity of weight reducing tablets. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1225-1229.
  • De Guzman, M. K. et al. (2019). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Asian Pacific Journal of Tropical Biomedicine, 9(3), 116.
  • Zhang, Y. et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128769.
  • Costa, G. et al. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry, 6, 126.
  • Bohlin, L. (2001).
  • González-García, E. et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 26(12), 6543.
  • Shornikov, A. V. et al. (2011). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Journal of Lipid Research, 52(12), 2217-2224.
  • MedChemExpress. (n.d.). Lipoxygenase Inhibitors. MedChemExpress.
  • Zhang, W. et al. (2016). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Novus Biologicals. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). Novus Biologicals.
  • Funakoshi Co., Ltd. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. Funakoshi.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Kalgutkar, A. S. et al. (1998). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9284-9289.
  • Eger, E. I. et al. (2003). Fluorine-substituted alkyl phenol compounds and their uses.
  • Okatsu, Y., & Nishiyama, T. (1998). Phenolic antioxidants. Effect of o-alkyl substituents. Sekiyu Gakkai-Shi (Journal of the Japan Petroleum Institute), 41(4), 305-312.

Sources

Safety & Regulatory Compliance

Safety

2-(Difluoromethoxy)-6-hydroxybenzoic acid proper disposal procedures

Standard Operating Procedure & Disposal Plan: 2-(Difluoromethoxy)-6-hydroxybenzoic acid As drug development increasingly relies on fluorinated motifs to improve metabolic stability and target binding, the management of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Plan: 2-(Difluoromethoxy)-6-hydroxybenzoic acid

As drug development increasingly relies on fluorinated motifs to improve metabolic stability and target binding, the management of fluorinated organic waste has become a critical operational challenge. 2-(Difluoromethoxy)-6-hydroxybenzoic acid (CAS: 1799439-06-7) presents a unique disposal profile due to its combination of acidic protons and stable carbon-fluorine (C-F) bonds.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step logistical plan for the safe handling, segregation, and ultimate destruction of this compound.

Chemical Profile & Hazard Assessment

To design a safe disposal protocol, we must first analyze the structural causality of the compound's hazards. The molecule contains three reactive/stable domains:

  • Carboxylic Acid (-COOH) & Phenol (-OH): Confer mild to moderate acidity. In aqueous solutions, these groups can corrode incompatible metal containers and react exothermically with strong bases.

  • Difluoromethoxy Group (-OCF2H): The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). It resists standard biological degradation and low-temperature chemical breakdown, posing a risk of environmental persistence if improperly discarded.

Table 1: Physicochemical Properties & Logistical Implications

Property / FeatureDescriptionOperational Implication for Disposal
CAS Number 1799439-06-7Required for accurate EPA/RCRA waste manifesting.
Chemical Class Halogenated Organic AcidMust be strictly segregated from non-halogenated waste to prevent toxic emissions during standard incineration.
Container Compatibility Corrosive to unlined metalsStore waste in High-Density Polyethylene (HDPE) or PTFE-lined containers.
Thermal Destruction Requires >1,100°CStandard incineration is insufficient. Must be routed to High-Temperature Incineration (HTI) facilities equipped with caustic scrubbers[1].

Mechanistic Rationale for Disposal Strategy

The core directive for disposing of 2-(Difluoromethoxy)-6-hydroxybenzoic acid is preventing the release of intact fluorinated organics or toxic Products of Incomplete Combustion (PICs), such as hydrogen fluoride (HF) gas.

Why Standard Disposal Fails: Standard municipal or low-temperature medical waste incinerators operate between 700°C and 900°C. At these temperatures, the C-F bonds in the difluoromethoxy group undergo unimolecular decomposition but fail to achieve complete destruction, potentially forming smaller, highly toxic fluorinated PICs[2].

The Solution: High-Temperature Incineration (HTI) The U.S. Environmental Protection Agency (EPA) indicates that thermal treatment of fluorinated organics requires temperatures exceeding 1,100°C (2,012°F) to ensure 99.99% destruction efficiency[1]. At these extreme temperatures, the C-F bonds are completely cleaved. Because this cleavage generates corrosive HF gas, the incinerator must be equipped with a caustic scrubbing system (typically utilizing sodium hydroxide, NaOH) to neutralize the HF into inert sodium fluoride (NaF) salts before exhaust release[2][3].

Step-by-Step Laboratory Disposal Protocol

This protocol ensures compliance with EHS standards and prepares the waste for safe vendor handoff.

Phase 1: Segregation & Containment
  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves (double-gloving recommended if handling concentrated solutions), safety goggles, and a flame-resistant lab coat.

  • Select the Receptacle: Use a clearly labeled, chemically compatible waste container. HDPE (High-Density Polyethylene) is required; do not use metal cans due to the compound's acidic nature.

  • Segregate: Deposit the chemical only into containers designated for "Halogenated Organic Waste." Never mix with non-halogenated solvents, as this drastically increases the cost and complexity of downstream destruction.

Phase 2: Liquid Waste Neutralization (If Applicable)

If the compound is dissolved in an aqueous mixture:

  • Transfer the solution to a fume hood.

  • Slowly add a weak base (e.g., 5% Sodium Bicarbonate, NaHCO3) while stirring until the pH reaches 6.0–8.0. Causality: Neutralizing the carboxylic and phenolic protons prevents pressure buildup from gas evolution or exothermic reactions in the sealed waste container.

  • Once neutralized, funnel the solution into the aqueous halogenated waste carboy.

Phase 3: Labeling & Vendor Handoff
  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list "2-(Difluoromethoxy)-6-hydroxybenzoic acid" and flag the hazards: Toxic, Irritant, Halogenated.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray) to capture potential leaks.

  • Manifesting: When full, transfer to the central EHS facility. Ensure the waste manifest directs the material to a permitted hazardous waste combustor capable of HTI (>1,100°C) with wet scrubbing capabilities.

Spill Response & Decontamination Workflow

In the event of an accidental spill on the benchtop or floor, execute the following self-validating cleanup loop:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain (Solid Spill): If the pure powder is spilled, gently cover it with damp paper towels to prevent aerosolization of the irritating dust.

  • Contain (Liquid Spill): If dissolved in a solvent, surround the spill with a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Do not use combustible materials like sawdust.

  • Neutralize & Collect: Sweep the absorbed mixture using a non-sparking plastic brush and dustpan. Place all cleanup materials into a heavy-duty plastic bag, seal it, and place it inside an HDPE hazardous waste bucket.

  • Decontaminate: Wash the spill surface with a mild alkaline detergent solution to neutralize residual acidity, followed by a water rinse. Dispose of the wash water as halogenated aqueous waste.

Visualizing the Disposal & Destruction Pathway

The following diagram illustrates the lifecycle of 2-(Difluoromethoxy)-6-hydroxybenzoic acid waste, from laboratory generation to safe atmospheric emission.

G Gen Waste Generation 2-(Difluoromethoxy)-6-hydroxybenzoic acid Seg Lab Segregation Halogenated Organic Waste (HDPE) Gen->Seg Collect & Label Trans Manifest & Transport EPA/RCRA Compliant Vendor Seg->Trans SAA Storage HTI High-Temperature Incineration >1,100°C (C-F Bond Cleavage) Trans->HTI Thermal Treatment Scrub Caustic Scrubbing Neutralize HF gas to NaF HTI->Scrub Flue Gas (contains HF) Safe Safe Emission & Ash Disposal CO2, H2O, Inert Salts Scrub->Safe Clean Exhaust

Workflow for the segregation and high-temperature destruction of fluorinated organic acid waste.

References

  • Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration." EPA.gov. Available at:[Link][2]

  • Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA.gov, April 2024. Available at:[Link][1]

  • American Chemical Society (ACS). "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology." ACS Chemical Health & Safety, February 2022. Available at:[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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